H-Abu-OH-d2
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3,3-dideuteriobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-NFTRXVFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to H-Abu-OH-d2: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Abu-OH-d2, also known as 2-amino-3,3-d2-butanoic acid, is a deuterated form of the non-proteinogenic amino acid 2-aminobutanoic acid (H-Abu-OH). The selective incorporation of deuterium in place of hydrogen atoms at the C3 position offers a valuable tool for various research applications, particularly in metabolic tracing, pharmacokinetic studies, and as an internal standard in analytical methodologies. This guide provides a comprehensive overview of the chemical properties, structure, and known biological relevance of this compound, with a focus on its potential applications in drug development and biomedical research.
Chemical Properties and Structure
This compound possesses a stable isotopic label that imparts a distinct mass difference compared to its unlabeled counterpart, without significantly altering its chemical reactivity. This property is fundamental to its utility in mass spectrometry-based analytical techniques.
Structure
The chemical structure of this compound is characterized by a chiral center at the alpha-carbon (C2) and deuterium substitution at the C3 position.
Molecular Formula: C₄H₇D₂NO₂
Molecular Weight: 105.13 g/mol
CAS Number: 352431-37-9
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₇D₂NO₂ |
| Molecular Weight | 105.13 g/mol |
| CAS Number | 352431-37-9 |
| Appearance | White solid |
| Solubility | Soluble in water |
Spectroscopic Data
While specific experimental spectra for this compound are not widely published in peer-reviewed literature, representative data can be inferred from the analysis of its non-deuterated analog and general principles of NMR and mass spectrometry for isotopically labeled compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be simpler than that of H-Abu-OH. The signal corresponding to the protons at the C3 position would be absent due to deuterium substitution. The remaining signals would correspond to the proton at the alpha-carbon and the methyl group protons.
¹³C NMR: The carbon-13 NMR spectrum would show resonances for the four carbon atoms. The chemical shift of the C3 carbon may experience a slight upfield shift due to the isotopic effect of the attached deuterium atoms.
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a molecular ion peak at m/z 105, corresponding to its molecular weight. Fragmentation patterns would be similar to 2-aminobutanoic acid, but fragments containing the C3 position would show a mass shift corresponding to the presence of two deuterium atoms. This predictable mass shift is the basis for its use as an internal standard in quantitative mass spectrometry assays.
Experimental Protocols
The synthesis and analysis of deuterated amino acids like this compound involve specialized techniques. Below are generalized protocols that can be adapted for this specific compound.
Synthesis of Deuterated Amino Acids
A general method for the deuteration of amino acids involves a hydrogen-deuterium exchange reaction catalyzed by a transition metal, such as platinum on carbon (Pt/C), in a deuterated solvent like deuterium oxide (D₂O) under elevated temperature and pressure.
Illustrative Synthesis Workflow:
Caption: General workflow for the synthesis of this compound via catalytic deuteration.
Analytical Method for Quantitation using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of deuterated compounds in biological matrices.
Experimental Workflow for LC-MS/MS Analysis:
Caption: A typical workflow for the quantitative analysis of this compound using LC-MS/MS.
Biological Significance and Applications in Drug Development
The non-deuterated form of this compound, 2-aminobutanoic acid, has garnered interest in the field of drug development, particularly as an inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2).[1] ASCT2 is a sodium-dependent amino acid transporter that is overexpressed in various cancers, including non-small-cell lung cancer, and plays a crucial role in supplying cancer cells with essential amino acids like glutamine.[1] By inhibiting ASCT2, it is possible to induce nutrient deprivation and apoptosis in cancer cells.[1]
Potential Signaling Pathway Inhibition
The development of 2-aminobutanoic acid-based inhibitors of ASCT2 represents a promising therapeutic strategy for targeting cancer metabolism.[1] this compound can be utilized in preclinical studies to trace the metabolic fate of these inhibitors and to serve as a precise internal standard for quantifying their concentration in biological systems.
Proposed Signaling Pathway Inhibition by 2-Aminobutanoic Acid Analogs:
Caption: Simplified diagram of the proposed inhibition of the ASCT2 transporter by 2-aminobutanoic acid analogs, leading to reduced cancer cell growth and induction of apoptosis.
Conclusion
This compound is a valuable research tool with significant potential in the fields of analytical chemistry, metabolic research, and drug development. Its stable isotopic label allows for precise tracing and quantification, which is essential for understanding the pharmacokinetics and pharmacodynamics of novel therapeutic agents. The growing interest in targeting amino acid metabolism in diseases like cancer highlights the importance of deuterated analogs like this compound in advancing these research frontiers. This technical guide provides a foundational understanding of its properties and applications, serving as a resource for scientists and researchers in their pursuit of innovative therapeutic strategies.
References
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of 2-Aminobutanoic Acid (H-Abu-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis of deuterated 2-aminobutanoic acid (H-Abu-OH-d2), a valuable isotopically labeled amino acid for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. This document details synthetic routes, experimental protocols, and methods for isotopic labeling, with a focus on providing practical and reproducible procedures.
Synthesis of this compound via Strecker Synthesis with a Deuterated Precursor
A robust and widely applicable method for the synthesis of α-amino acids is the Strecker synthesis. To introduce deuterium at a specific, non-exchangeable position in 2-aminobutanoic acid, a deuterated propanal precursor is utilized. This section outlines a two-step process commencing with the synthesis of propanal-2,2-d2, followed by its conversion to 2-aminobutanoic acid-3,3-d2 (a likely candidate for this compound).
Synthesis of Propanal-2,2-d2
The key deuterated intermediate, propanal-2,2-d2, can be prepared through the oxidation of the corresponding deuterated alcohol, 1-propanol-2,2-d2. This alcohol can be synthesized by the reduction of a suitable precursor with a deuterium source. A feasible route starts from commercially available ethyl propionate.
Experimental Protocol: Synthesis of Propanal-2,2-d2
-
Step 1: Synthesis of 1-Propanol-2,2-d2:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of ethyl propionate (1.0 eq) in anhydrous diethyl ether is prepared.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of lithium aluminum deuteride (LiAlD₄) (0.5 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
The resulting precipitate is filtered off, and the ethereal solution is dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation to afford 1-propanol-2,2-d2.
-
-
Step 2: Oxidation to Propanal-2,2-d2:
-
To a stirred solution of 1-propanol-2,2-d2 (1.0 eq) in dichloromethane in a round-bottom flask, pyridinium chlorochromate (PCC) (1.5 eq) is added in one portion.
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The mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is then diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The solvent is carefully removed by distillation to yield propanal-2,2-d2. Due to its volatility, the product should be used immediately in the next step or stored at low temperature.
-
Quantitative Data for Propanal-2,2-d2 Synthesis
| Step | Reactants | Reagents | Solvent | Typical Yield | Isotopic Purity |
| 1. Reduction of Ethyl Propionate | Ethyl Propionate | Lithium Aluminum Deuteride (LiAlD₄) | Diethyl Ether | 85-95% | >98% D |
| 2. Oxidation of 1-Propanol-2,2-d2 | 1-Propanol-2,2-d2 | Pyridinium Chlorochromate (PCC) | Dichloromethane | 70-85% | >98% D |
Synthetic Pathway for Propanal-2,2-d2
The Biological Function of Deuterated Alpha-Aminobutyric Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biological function of deuterated alpha-aminobutyric acid (AABA), a non-proteinogenic amino acid with emerging significance as a biomarker in health and disease. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic and signaling roles of AABA and the potential applications of its deuterated isotopologues.
Introduction to Alpha-Aminobutyric Acid (AABA)
Alpha-aminobutyric acid is a four-carbon, non-essential amino acid that is not incorporated into proteins. Instead, it serves as a circulating metabolite, primarily generated as a byproduct of the metabolic pathways of methionine, threonine, and serine.[1] Its biosynthesis mainly occurs through the transamination of oxobutyrate, an intermediate in isoleucine metabolism.[1][2]
Recent studies have highlighted AABA's role as a valuable biomarker. Elevated plasma levels of AABA have been associated with various conditions, including Reye's syndrome, tyrosinemia, homocystinuria, and ornithine transcarbamylase deficiency.[1] Furthermore, AABA levels have been linked to physical performance, the aging process, and the severity of liver diseases such as cirrhosis.[3] In the context of inflammatory diseases, AABA has been shown to constrain macrophage-associated inflammation through metabolic reprogramming and epigenetic modification.[4]
The Impact of Deuteration on AABA's Biological Function: The Kinetic Isotope Effect
The substitution of a hydrogen atom with its heavier isotope, deuterium, at the alpha-carbon of AABA is predicted to significantly alter its metabolic fate due to the deuterium kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions that involve the cleavage of this bond in the rate-determining step.[5] Consequently, enzymatic reactions involving the alpha-hydrogen of AABA, such as transamination, are expected to proceed at a slower rate.
The primary enzymatic reaction for AABA metabolism is transamination, catalyzed by aminotransferases. The cleavage of the Cα-H bond is a critical step in this process. Therefore, deuteration at the alpha-position is expected to slow down the catabolism of AABA. This could lead to:
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Increased bioavailability and prolonged half-life: A slower rate of degradation would result in higher and more sustained plasma concentrations of deuterated AABA compared to its non-deuterated counterpart.
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Altered metabolic flux: The reduced rate of AABA transamination could impact downstream metabolic pathways and the pools of related metabolites.
-
Modified biomarker potential: The altered pharmacokinetics of deuterated AABA could necessitate a re-evaluation of its use as a biomarker, potentially offering a more stable and sensitive diagnostic tool.
Quantitative Data on Kinetic Isotope Effects in Aminotransferases
| Enzyme | Substrate | Isotope Position | KIE (Vmax) | KIE (Vmax/Km) | Reference |
| Aspartate Aminotransferase (cytoplasmic isozyme) | [α-²H]-L-aspartate | α-carbon | 1.43 ± 0.03 | 1.36 ± 0.04 | [6] |
| Aspartate Aminotransferase (mitochondrial isozyme) | [α-²H]-L-glutamate | α-carbon | 1.88 ± 0.13 | 3.80 ± 0.43 | [6] |
These data demonstrate that deuteration at the alpha-carbon of amino acids leads to a measurable decrease in the reaction rates of aminotransferases. A similar, if not more pronounced, effect can be anticipated for the transamination of deuterated AABA.
Signaling Pathways and Metabolic Routes of AABA
The metabolic pathways of AABA are intrinsically linked to the metabolism of several essential amino acids. Understanding these connections is crucial for predicting the broader biological consequences of deuteration.
Figure 1: Simplified metabolic pathways leading to the synthesis and catabolism of alpha-aminobutyric acid.
Detailed Experimental Protocols
The following are proposed experimental protocols for investigating the biological function of deuterated alpha-aminobutyric acid.
Synthesis of Deuterated Alpha-Aminobutyric Acid
Several methods for the synthesis of α-deuterated α-amino acids have been reported. A common approach involves the exchange of the α-proton with deuterium in a deuterated solvent under catalytic conditions.
Protocol:
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Dissolve non-deuterated α-aminobutyric acid in deuterium oxide (D₂O).
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Add a suitable catalyst, such as a platinum-based catalyst (e.g., Pt/C) or a specific enzyme like an aminotransferase that can facilitate the exchange reaction.
-
Heat the reaction mixture under controlled conditions to promote the H/D exchange at the α-carbon.
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Monitor the progress of the deuteration using techniques like NMR spectroscopy to determine the percentage of deuterium incorporation.
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Purify the deuterated AABA using chromatography techniques (e.g., ion-exchange chromatography) to remove the catalyst and any byproducts.
-
Confirm the identity and purity of the final product using mass spectrometry and NMR.
In Vitro Enzyme Kinetic Assays
To quantify the kinetic isotope effect of deuteration on AABA metabolism, in vitro enzyme assays using purified aminotransferases are essential.
Protocol:
-
Purify the aminotransferase enzyme known or suspected to metabolize AABA.
-
Prepare reaction mixtures containing a fixed concentration of the enzyme, the amino group acceptor (e.g., α-ketoglutarate), and varying concentrations of either non-deuterated or deuterated AABA.
-
Initiate the reaction and monitor the rate of product formation (e.g., glutamate) or substrate depletion over time using a spectrophotometric or chromatographic method.
-
Determine the Michaelis-Menten kinetic parameters (Vmax and Km) for both substrates by fitting the initial rate data to the Michaelis-Menten equation.
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Calculate the kinetic isotope effect as the ratio of the kinetic parameters for the non-deuterated and deuterated substrates (KIE = k_H / k_D).
Cell Culture Studies
Investigating the effects of deuterated AABA at the cellular level can provide insights into its impact on metabolic flux and signaling.
Protocol:
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Culture a relevant cell line (e.g., hepatocytes, macrophages) in a standard growth medium.
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Supplement the medium with either non-deuterated or deuterated AABA at various concentrations.
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After a defined incubation period, harvest the cells and the culture medium.
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Perform metabolomic analysis on cell lysates and media using techniques like LC-MS or GC-MS to quantify the levels of AABA and related metabolites.
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Analyze changes in the expression of genes and proteins involved in amino acid metabolism and relevant signaling pathways using RT-qPCR and Western blotting.
In Vivo Animal Studies
Animal models are crucial for understanding the pharmacokinetic and physiological effects of deuterated AABA in a whole-organism context.
Protocol:
-
Administer either non-deuterated or deuterated AABA to laboratory animals (e.g., mice or rats) via a defined route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at various time points post-administration.
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Analyze the plasma concentrations of AABA using LC-MS to determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
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At the end of the study, collect tissues of interest (e.g., liver, muscle) for metabolomic and proteomic analysis.
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In disease models (e.g., diet-induced liver disease), assess the impact of deuterated AABA on disease progression and relevant biomarkers.
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for the investigation of deuterated AABA's biological function.
Figure 2: A proposed experimental workflow for the comprehensive study of deuterated alpha-aminobutyric acid.
Conclusion
Deuterated alpha-aminobutyric acid represents a promising tool for both fundamental research and potential therapeutic applications. The kinetic isotope effect induced by deuteration is expected to significantly alter its metabolic stability and, consequently, its biological activity. The experimental framework outlined in this guide provides a roadmap for researchers to systematically investigate the unique properties of deuterated AABA, paving the way for new discoveries in metabolism, disease diagnostics, and drug development. Further research is warranted to fully elucidate the biological functions and therapeutic potential of this novel metabolic probe.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effect studies on aspartate aminotransferase: Evidence for a concerted 1,3 prototropic shift mechanism for the cytoplasmic isozyme and L-aspartate and dichotomy in mechanism (Journal Article) | OSTI.GOV [osti.gov]
Technical Guide: Metabolic Pathway and Incorporation of H-Abu-OH-d2
Abstract: This document provides a comprehensive technical overview of the metabolic processing and incorporation of the deuterated non-canonical amino acid (ncAA) H-Abu-OH-d2. While this compound is a specialized research compound, this guide extrapolates its likely metabolic fate based on known pathways of related molecules, such as γ-aminobutyric acid (GABA) and other hydroxy-aminobutyric acids. We detail the significance of ncAAs in modern drug discovery, the role of deuterium labeling in metabolic tracing, plausible metabolic pathways, detailed experimental protocols for its application, and methods for quantitative analysis.
Introduction: The Role of Deuterated Non-Canonical Amino Acids
Non-canonical amino acids (ncAAs) are building blocks beyond the standard 20 proteinogenic amino acids that can be incorporated into peptides and proteins. Their integration is a powerful strategy in drug discovery to create novel protein structures, enhance therapeutic activity, and improve metabolic stability.[1][2] By introducing ncAAs, researchers can modify the properties of peptide-based drugs, prolonging their circulation time and protecting them from enzymatic degradation.[1][3]
Deuterium labeling, the replacement of hydrogen with its heavy isotope deuterium, is a cornerstone of modern metabolic research.[4][5] This substitution provides a stable, non-radioactive tracer that can be detected by mass spectrometry. A key feature of deuteration is the kinetic isotope effect: the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, causing reactions that involve breaking this bond to proceed more slowly.[6] This effect can be leveraged to reduce the metabolic degradation of a drug, thereby improving its pharmacokinetic profile.[4] This guide focuses on this compound, a deuterated hydroxy-aminobutyric acid, as a model tracer for studying metabolic flux and as a potential component for developing more robust therapeutics.
Plausible Metabolic Pathway of this compound
The metabolic fate of this compound is likely analogous to that of endogenous γ-aminobutyric acid (GABA). The primary route is the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[7]
The proposed pathway involves three key enzymatic steps:
-
Transamination: A transaminase, such as GABA transaminase (GABA-T), converts the amino acid to its corresponding succinate semialdehyde (SSA).
-
Dehydrogenation to Succinate: SSA dehydrogenase oxidizes SSA to succinate, which then enters the TCA cycle for energy metabolism.[8]
-
Reduction to a Hydroxy Acid: Alternatively, an SSA reductase or a specific γ-hydroxybutyric acid (GHB) dehydrogenase can reduce SSA to form GHB.[9] Endogenous GHB is formed as part of the GABA shunt pathway.[9]
The deuterium atoms on this compound would serve as tracers to follow its path through these conversions. The cleavage of a C-D bond during transamination is expected to be a rate-determining step, leading to a slower overall metabolic processing compared to its non-deuterated counterpart.[6]
Incorporation into Proteins and Peptides
Incorporating ncAAs like this compound into proteins is achieved through specialized techniques that expand the genetic code or utilize chemical synthesis.[1]
Genetic Code Expansion: This in-vivo method involves creating an orthogonal translation system consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and a unique transfer RNA (tRNA).[1][10] The aaRS is engineered to specifically recognize the ncAA (this compound) and attach it to the orthogonal tRNA. This tRNA is designed to recognize a codon, typically a stop codon like UAG, that has been repurposed. When the ribosome encounters this codon in an mRNA sequence, it inserts the ncAA instead of terminating translation.[11]
Solid-Phase Peptide Synthesis (SPPS): For in-vitro applications or for peptides shorter than ~60 amino acids, SPPS is a valuable tool.[10] In this chemical method, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. This technique allows for the precise placement of ncAAs, including those that might be toxic to cells.[10]
Quantitative Data Presentation
Quantitative analysis is essential to determine the efficiency of this compound incorporation and its effect on metabolic processes. The primary method for this is mass spectrometry.[4] Below are illustrative tables summarizing the types of data that can be generated from the protocols described in the next section.
Table 1: Illustrative Incorporation Efficiency via LC-MS/MS This table shows hypothetical data on the efficiency of incorporating this compound into a target protein using a genetic code expansion system, as quantified by mass spectrometry.[12][13]
| Experimental Condition | Target Codon | Protein Yield (mg/L) | Incorporation Fidelity (%) |
| Control (No ncAA) | UAG | < 0.1 | 0 |
| + 1 mM this compound | UAG | 8.5 | 98.2 |
| + 5 mM this compound | UAG | 9.1 | 99.5 |
| + 1 mM this compound | UCG (reassigned) | 7.4 | 96.7 |
Table 2: Illustrative Kinetic Parameters and Isotope Effect This table demonstrates the kinetic isotope effect on the metabolism of this compound by a hypothetical GABA Transaminase, showing reduced reaction velocity for the deuterated substrate.[6]
| Substrate | K_m (mM) | V_max (μmol/min/mg) | V_max (H) / V_max (D) |
| H-Abu-OH (non-deuterated) | 1.2 | 15.4 | N/A |
| This compound | 1.3 | 2.4 | 6.4 |
Table 3: Illustrative Fractional Synthetic Rate (FSR) of Muscle Protein This table shows the calculated FSR of muscle protein in human subjects after administration of a deuterated tracer, a key metric in metabolic studies.[4]
| Subject Group | Tracer Administered | FSR (% per hour) |
| Sedentary | This compound | 0.045 ± 0.005 |
| Post-Exercise | This compound | 0.078 ± 0.007 |
| Fasting | This compound | 0.031 ± 0.004 |
Experimental Protocols
Protocol 1: Metabolic Labeling and Incorporation in Cell Culture (SILAC-based)
This protocol outlines the incorporation of this compound into cellular proteins for quantitative proteomic analysis.[14]
-
Cell Culture Preparation: Culture two populations of cells (e.g., HEK293) in parallel. One population is grown in standard DMEM ("light" medium). The second population is grown in DMEM where a standard amino acid (e.g., Arginine) is replaced by its heavy isotope-labeled counterpart (e.g., ¹³C₆-Arginine).
-
ncAA Introduction: To the "heavy" cell population, add this compound to the culture medium at a final concentration of 1-5 mM. If using genetic code expansion, ensure the cells have been transfected with the necessary orthogonal tRNA/aaRS plasmids.
-
Incubation: Allow the cells to grow for at least five cell divisions to ensure near-complete incorporation of the labeled amino acids.
-
Harvesting and Lysis: Harvest both cell populations, wash with PBS, and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification and Mixing: Quantify the protein concentration in each lysate (e.g., via BCA assay). Mix equal amounts of protein from the "light" and "heavy" populations.
-
Sample Preparation for MS: Proceed with protein digestion (e.g., with trypsin), followed by peptide cleanup (e.g., using C18 spin columns) before LC-MS/MS analysis.
Protocol 2: Quantitative Analysis of Incorporation by LC-MS/MS
This protocol describes the mass spectrometry analysis to quantify the incorporation rate of this compound.[4][12]
-
Protein Isolation and Hydrolysis: Isolate the protein of interest (e.g., via immunoprecipitation or SDS-PAGE). Hydrolyze the purified protein into its constituent amino acids using 6M HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or to improve ionization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Internal Standards: Add a known amount of a deuterated amino acid standard mixture to the sample to serve as an internal standard for absolute quantification.[15]
-
Mass Spectrometry Analysis:
-
Inject the prepared sample into the GC-MS or LC-MS/MS system.
-
Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to specifically detect and quantify the mass-to-charge ratio (m/z) of the non-deuterated amino acid and its deuterated counterpart (this compound).
-
-
Data Analysis: Calculate the incorporation percentage by determining the ratio of the peak area of the deuterated species to the total peak area (deuterated + non-deuterated). The MS-READ technique provides a highly sensitive framework for this type of analysis.[12][13]
References
- 1. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium isotope effect in gamma-aminobutyric acid transamination: determination of rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. azolifesciences.com [azolifesciences.com]
- 12. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Deuterated Aminobutyric Acids: Focus on H-Abu-OH-d2
Disclaimer: The term "H-Abu-OH-d2" does not correspond to a standard chemical nomenclature. This guide interprets "this compound" as a deuterated form of aminobutyric acid (Abu), where "d2" signifies the presence of two deuterium atoms. Aminobutyric acid has several isomers, with α-aminobutyric acid and γ-aminobutyric acid (GABA) being of significant interest in research and drug development. This document provides a comprehensive overview of the discovery, synthesis, and applications of deuterated aminobutyric acids, with a focus on their relevance to researchers, scientists, and drug development professionals.
Introduction: The Significance of Deuterium in Drug Discovery
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a powerful strategy in medicinal chemistry.[1][2] This subtle change, known as deuteration, can significantly alter the pharmacokinetic and metabolic profiles of drug candidates.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage.[5] This phenomenon, known as the kinetic isotope effect, can slow down drug metabolism, particularly if the C-H bond is involved in a rate-limiting metabolic step.[6] Consequently, deuteration can lead to a longer drug half-life, improved bioavailability, and potentially a better safety profile by reducing the formation of toxic metabolites.[5][7]
Deuterated compounds, such as deuterated aminobutyric acids, also serve as invaluable tools in research. They are widely used as internal standards in quantitative analysis by mass spectrometry and as tracers to study metabolic pathways.[8][9]
A Brief History of Deuterium in Pharmaceutical Research
The journey of deuterium in the pharmaceutical industry began with its discovery by Harold Urey in 1931.[1] Initially, deuterated compounds were primarily used as tracers in metabolic studies. The concept of leveraging the kinetic isotope effect to improve drug properties emerged later. The first patents for deuterated molecules were granted in the 1970s.[1] However, it took several decades for the first deuterated drug, deutetrabenazine (Austedo®), to receive FDA approval in 2017 for the treatment of chorea associated with Huntington's disease.[1][10] This milestone paved the way for increased interest and investment in the development of deuterated pharmaceuticals.
Synthesis of Deuterated Aminobutyric Acids
Several methods exist for the preparation of deuterated amino acids, including chemical synthesis, enzymatic methods, and direct deuterium exchange reactions.[11][12] The choice of method depends on the desired position of deuteration and the required stereochemistry.
3.1. General Approaches to Deuteration
-
Direct H/D Exchange: This method involves the direct exchange of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O), often catalyzed by a metal.[12]
-
Use of Deuterated Precursors: This approach involves using deuterated starting materials in a synthetic route to produce the desired deuterated amino acid.[12]
-
Enzymatic Methods: Enzymes can be used to catalyze the stereoselective synthesis of deuterated amino acids.
3.2. Experimental Protocol: General Procedure for Direct Deuteration of Amino Acids
A general procedure for the direct deuteration of amino acids using a platinum catalyst has been described.[13]
-
Reaction Setup: A mixture of the amino acid (e.g., 2-aminobutyric acid), a platinum on carbon (Pt/C) catalyst, and a solvent system of 2-propanol and D₂O is prepared in a reactor.
-
Heating and Stirring: The mixture is heated to a temperature ranging from 100 to 230 °C and stirred continuously for one to several days.
-
Catalyst Removal: After cooling, the Pt/C catalyst is removed by filtration.
-
Product Isolation: The filtrate is evaporated to dryness under reduced pressure to yield the deuterated amino acid.
-
Purification: If necessary, impurities can be removed by washing the crude product with a suitable solvent like ethanol.
3.3. Asymmetric Synthesis of α-Deuterated α-Amino Acids
A method for the preparation of enantiomerically pure α-deuterated α-amino acids with up to 99% deuteration has been developed.[14] This process is based on the dynamic kinetic resolution of racemates or (S)–(R) interconversion via the formation of intermediate Ni(II) complexes.[14]
Applications in Research and Drug Development
Deuterated aminobutyric acids have diverse applications in scientific research and the pharmaceutical industry.
-
Metabolic Tracers: Deuterium-labeled compounds, such as D6-GABA, are used to trace the uptake, translocation, and metabolism of the parent compound in biological systems.[15][16]
-
Internal Standards: Due to their similar chemical properties to their non-deuterated counterparts but different mass, deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry (LC-MS/MS).[8][9]
-
Improved Pharmacokinetics: Deuteration at a site of metabolic oxidation can significantly slow down the metabolism of a drug, leading to a longer half-life and improved bioavailability.[5][7]
The GABA Signaling Pathway
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its signaling is crucial for regulating neuronal excitability. The GABAergic signaling pathway involves the synthesis of GABA from glutamate, its release into the synaptic cleft, and its interaction with postsynaptic GABA receptors (GABA-A and GABA-B).
Caption: The GABA signaling pathway in a synapse.
Quantitative Data
The following tables summarize quantitative data related to deuterated aminobutyric acids from the cited literature.
Table 1: Kinetic Isotope Effect in GABA Transamination
| Substrate | Vmax Ratio (Non-labeled/Deuterated) | Reference |
| γ-Aminobutyric Acid (GABA) | 6 to 7 | [6] |
Table 2: Quantification of D6-GABA and its Metabolite in Citrus Leaves
| Time (hours) | D6-GABA Level (µg/g) | D4-Succinic Acid Level (µg/g) | Reference |
| 0 | 10.8 ± 2.3 | 5.4 ± 1.1 | [15] |
| 1 | 10.0 ± 4.6 | 3.5 ± 1.67 | [15] |
| 2 | 3.7 ± 0.9 | 13.1 ± 7.2 | [15] |
| 3 | 1.0 ± 0.1 | 8.8 ± 2.9 | [15] |
| 4 | 0.8 ± 0.4 | 7.8 ± 4.6 | [15] |
| 5 | Not detected | - | [15] |
| 24 | - | 2.0 ± 1.1 | [15] |
Detailed Experimental Protocols
7.1. Protocol for the Synthesis of N-Benzoyl-2-aminobutyric Acid
This protocol describes a step in the preparation of (S)-2-aminobutyric acid.[17]
-
A mixture of 2-aminobutyric acid (200 g) and water (1 L) is stirred.
-
The mixture is cooled to below 10 °C, and the pH is adjusted to approximately 9 by the dropwise addition of a 46-48% sodium hydroxide solution.
-
Benzoyl chloride (270.5 mL) is added dropwise, maintaining the pH above 8.5 with further addition of the sodium hydroxide solution.
-
After the addition is complete, the mixture is allowed to warm to 22-25°C and is stirred for 20 hours.
-
The product, N-benzoyl-2-aminobutyric acid, can then be isolated and purified.
7.2. Protocol for the Analysis of Gamma-aminobutyric Acid (GABA) by UPLC
This protocol outlines the analysis of GABA in germinated brown rice using pre-column derivatization.[18]
-
Extraction: GABA is extracted from the sample with distilled water for an optimal time of 12 hours.
-
Derivatization: The extracted GABA is derivatized with 2,4-dinitrofluorobenzene (DNFB).
-
UPLC Analysis: The derivatized sample is analyzed by Ultra-Performance Liquid Chromatography (UPLC).
-
Quantification: A calibration curve for GABA is generated using standard solutions in a concentration range of 5 to 50 μg/mL. The regression equation is used to quantify the GABA content in the sample.
Caption: Workflow for the analysis of GABA by UPLC.
Conclusion
Deuterated aminobutyric acids, represented by the generalized formula this compound, are valuable molecules in both fundamental research and pharmaceutical development. The strategic incorporation of deuterium can significantly enhance the metabolic stability of aminobutyric acid derivatives, a principle that is being increasingly applied in the design of novel therapeutics. Furthermore, their use as stable isotope-labeled standards and metabolic probes continues to be indispensable for a wide range of analytical and biological studies. As our understanding of the kinetic isotope effect and synthetic methodologies for deuteration advances, the potential applications of deuterated aminobutyric acids are expected to expand further.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.assumption.edu [digitalcommons.assumption.edu]
- 3. gabarx.com [gabarx.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium isotope effect in gamma-aminobutyric acid transamination: determination of rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Asymmetric synthesis of α-deuterated α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. The use of deuterium-labeled gamma-aminobutyric (D6-GABA) to study uptake, translocation, and metabolism of exogenous GABA in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 18. arxiv.org [arxiv.org]
Physical and chemical characteristics of H-Abu-OH-d2
An in-depth analysis of the scientific literature and chemical databases reveals a scarcity of specific experimental data for a compound precisely designated as "H-Abu-OH-d2". The nomenclature suggests a deuterated form of α-aminobutyric acid (2-aminobutanoic acid), where two hydrogen atoms have been replaced by deuterium. However, the exact position of deuteration is critical and not specified (e.g., 2-amino-3,3-d2-butanoic acid, 2-amino-4,4-d2-butanoic acid).
For the purpose of this guide, we will proceed by discussing the general properties of α-aminobutyric acid and the expected characteristics of its deuterated isotopologues, drawing parallels from commercially available, related compounds like D,L-α-Aminobutyric acid-2,3,3-d3. It is crucial for researchers to consult the certificate of analysis for the specific isotopologue they are using.
Physicochemical Properties
Isotopic substitution with deuterium typically has a minimal effect on the macroscopic chemical properties of a molecule, such as solubility and pKa. However, it results in a measurable increase in molecular weight and can lead to subtle changes in physical properties like melting and boiling points due to stronger intermolecular forces. The primary utility of deuterated compounds lies in their use as internal standards for mass spectrometry-based quantification and as probes in metabolic and mechanistic studies.
The table below summarizes the properties of the non-deuterated L-α-Aminobutyric acid as a reference, alongside the calculated molecular weight for a generic C4H7D2NO2.
| Property | L-α-Aminobutyric Acid (Reference) | This compound (Calculated/Expected) |
| Synonyms | L-2-Aminobutanoic acid, L-Homoserine | Deuterated L-2-Aminobutanoic acid |
| Molecular Formula | C₄H₉NO₂ | C₄H₇D₂NO₂ |
| Molecular Weight | 103.12 g/mol | Approx. 105.13 g/mol |
| Melting Point | ~300 °C (decomposes) | Expected to be similar, may show a slight increase. |
| Solubility | Soluble in water. | Expected to have similar solubility in water. |
| pKa₁ (α-carboxyl) | ~2.3 | Expected to be very similar. |
| pKa₂ (α-amino) | ~9.7 | Expected to be very similar. |
| Appearance | White crystalline powder | Expected to be a white crystalline powder. |
Experimental Protocols
Detailed experimental protocols for a specific "this compound" are not available. However, we can outline a general workflow for the use of a deuterated amino acid as an internal standard in a quantitative mass spectrometry experiment, a primary application for such a compound.
Protocol: Quantification of α-Aminobutyric Acid in Plasma using LC-MS/MS
This protocol describes the use of a deuterated analog, such as this compound, as an internal standard (IS) to accurately quantify the endogenous levels of α-aminobutyric acid in a biological matrix.
1. Materials and Reagents:
- α-Aminobutyric acid (analyte standard)
- This compound (internal standard, IS)
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Human plasma (or other biological matrix)
- 96-well protein precipitation plates
2. Sample Preparation:
- Thaw plasma samples on ice.
- In a 96-well plate, add 50 µL of each plasma sample, calibration standard, or quality control sample.
- Add 200 µL of the protein precipitation solution (ACN containing the internal standard, e.g., 100 ng/mL this compound).
- Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% FA.
- Mobile Phase B: ACN with 0.1% FA.
- Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, then return to 95% B and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- α-Aminobutyric acid: Q1 (104.1) -> Q3 (58.1)
- This compound (IS): Q1 (106.1) -> Q3 (60.1) (Note: These transitions are illustrative and must be optimized empirically).
- Optimize parameters such as collision energy, declustering potential, and source temperature.
4. Data Analysis:
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the IS peak area.
- Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of α-aminobutyric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocol described above.
Caption: Workflow for quantifying an analyte using an internal standard (IS) via LC-MS/MS.
Caption: Logical relationship for quantification using a stable isotope-labeled internal standard.
Technical Guide: Properties of Deuterated 2-Aminobutyric Acid (H-Abu-OH-d2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of deuterated 2-aminobutyric acid, specifically focusing on H-Abu-OH-d2. This isotopically labeled amino acid is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.
Data Presentation
The properties of 2-aminobutyric acid and its deuterated analog are summarized in the table below. It is important to note that "this compound" is a general notation. The specific properties, including the CAS number, are dependent on the stereoisomer (L-, D-, or DL-) and the precise location of the deuterium atoms. This guide presents data for a commercially available L-isomer, L-2-Aminobutyric-3,3-d2 acid, as a representative example.
| Property | Non-Labeled L-2-Aminobutyric Acid | L-2-Aminobutyric-3,3-d2 Acid |
| Synonyms | H-L-Abu-OH, (S)-2-Aminobutanoic Acid | L-α-Aminobutyric-d2 Acid |
| Molecular Formula | C₄H₉NO₂ | C₄H₇D₂NO₂ |
| Molecular Weight | 103.12 g/mol [1] | 105.13 g/mol [2] |
| CAS Number | 1492-24-6[1] | 352431-37-9[2] |
| Isotopic Enrichment | Not Applicable | 98 atom % D[2] |
Other isomers of 2-aminobutyric acid include:
-
D-2-Aminobutyric acid: CAS Number 2623-91-8, Molecular Weight 103.12 g/mol .[3][4]
-
DL-2-Aminobutyric acid: CAS Number 2835-81-6, Molecular Weight 103.12 g/mol .[5]
Experimental Protocols
Methodology for Determining Molecular Weight
The molecular weight of a deuterated compound is determined by its molecular formula, taking into account the atomic mass of deuterium.
-
Identify the Base Molecule: The base molecule is 2-aminobutyric acid (C₄H₉NO₂).
-
Calculate the Molecular Weight of the Base Molecule:
-
Carbon (C): 4 * 12.011 u = 48.044 u
-
Hydrogen (H): 9 * 1.008 u = 9.072 u
-
Nitrogen (N): 1 * 14.007 u = 14.007 u
-
Oxygen (O): 2 * 15.999 u = 31.998 u
-
Total Molecular Weight ≈ 103.12 u
-
-
Account for Isotopic Substitution: In this compound, two hydrogen atoms (atomic mass ≈ 1.008 u) are replaced by two deuterium atoms (atomic mass ≈ 2.014 u).
-
Calculate the Molecular Weight of the Deuterated Molecule:
-
Start with the molecular weight of the non-labeled compound: 103.12 g/mol .
-
Subtract the mass of the two replaced hydrogen atoms: 103.12 - (2 * 1.008) = 101.104 g/mol .
-
Add the mass of the two deuterium atoms: 101.104 + (2 * 2.014) = 105.132 g/mol .
-
The resulting molecular weight is approximately 105.13 g/mol .[2]
-
Visualizations
Logical Relationship of 2-Aminobutyric Acid Isomers and a Deuterated Analog
Caption: Relationship between 2-aminobutyric acid isomers and a deuterated form.
Experimental Workflow for Molecular Weight Verification
Caption: Workflow for verifying the molecular weight of a deuterated compound.
References
A Technical Guide to H-Abu-OH-d2: Commercial Availability, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated amino acid H-Abu-OH-d2, also known as L-2-aminobutyric acid-d2. The document details its commercial availability, provides a representative synthesis protocol, and outlines standard analytical methods for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, metabolomics, and proteomics who utilize stable isotope-labeled compounds.
Commercial Availability and Suppliers
This compound is a commercially available deuterated amino acid. Researchers can procure this compound from various chemical suppliers specializing in stable isotope-labeled compounds. One such supplier is MedChemExpress.[1][2] While specific lot-to-lot specifications may vary, typical quality parameters for commercially available deuterated amino acids are high, ensuring their suitability for sensitive research applications.
Table 1: Typical Product Specifications for Commercial this compound
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥98% | HPLC, UPLC |
| Isotopic Enrichment (d2) | ≥95% | Mass Spectrometry, NMR |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₄H₇D₂NO₂ | - |
| Molecular Weight | 105.13 | - |
| Storage Conditions | -20°C for long-term storage | - |
Note: The values presented in this table are representative and may not reflect the exact specifications of a particular batch. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Synthesis of this compound
The synthesis of this compound typically involves the deuteration of a suitable precursor, such as L-2-aminobutyric acid (H-Abu-OH). A common method for achieving α-deuteration of α-amino acids is through base-catalyzed hydrogen-deuterium exchange in a deuterated solvent.
Representative Experimental Protocol: α-Deuteration of L-2-Aminobutyric Acid
This protocol is a representative method for the synthesis of this compound and is adapted from established procedures for the α-deuteration of amino acids.
Materials:
-
L-2-aminobutyric acid (H-Abu-OH)
-
Ethanol-d1 (EtOD)
-
Sodium metal (Na)
-
Saturated ammonium chloride (NH₄Cl) aqueous solution
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide-d1 (NaOEt) in EtOD: Under an inert atmosphere (e.g., argon or nitrogen), carefully add small pieces of sodium metal to cooled EtOD. The reaction is exothermic and should be performed with caution. The concentration of the resulting NaOEt solution should be determined prior to use.
-
Deuteration Reaction: To a solution of L-2-aminobutyric acid (1.0 equivalent) in EtOD, add the prepared sodium ethoxide-d1 solution (5.0 equivalents) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 16-24 hours. The progress of the deuteration can be monitored by taking small aliquots, quenching them, and analyzing by ¹H NMR to observe the disappearance of the α-proton signal.
-
Quenching: After the desired level of deuteration is achieved, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Remove the EtOD under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate three times to remove any organic impurities.
-
Purification: The aqueous layer containing the deuterated amino acid can be purified by ion-exchange chromatography.
-
Isolation: Lyophilize the purified fractions to obtain this compound as a solid.
-
Characterization: Confirm the structure, purity, and isotopic enrichment of the final product using the analytical methods described in the following section.
Analytical Characterization
To ensure the quality and suitability of this compound for research applications, rigorous analytical characterization is essential. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling and for determining the level of isotopic enrichment.
Protocol for ¹H and ²H NMR Analysis:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, typically deuterium oxide (D₂O).
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The spectrum of the deuterated product should show a significant reduction or complete disappearance of the signal corresponding to the α-proton when compared to the spectrum of the non-deuterated starting material. The integration of the residual α-proton signal relative to other non-exchangeable protons in the molecule can provide an estimate of the isotopic enrichment.
-
²H NMR Spectroscopy: Acquire a ²H NMR spectrum. This spectrum will show a signal corresponding to the deuterium nucleus at the α-position, providing direct evidence of successful deuteration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to accurately determine the isotopic enrichment.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source of the mass spectrometer (e.g., a mixture of water and acetonitrile with a small amount of formic acid for electrospray ionization).
-
Data Acquisition: Infuse the sample into the mass spectrometer. Acquire the mass spectrum in a high-resolution mode to accurately determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Data Analysis: The mass spectrum will show a distribution of isotopologues. The most abundant ion should correspond to the desired d2-labeled compound. The isotopic enrichment can be calculated by comparing the relative intensities of the signals for the unlabeled (d0), singly labeled (d1), and doubly labeled (d2) species.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Quality Control
Caption: Quality control workflow for this compound.
References
An In-depth Technical Guide to the Safe Handling of 2-Aminobutyric Acid Analogs
This document is intended for researchers, scientists, and drug development professionals, providing essential information on the safe handling, storage, and disposal of 2-aminobutyric acid and its derivatives.
Chemical and Physical Properties
2-Aminobutyric acid is an amino acid derivative. Understanding its physical and chemical properties is fundamental to its safe handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | [1][2] |
| Molecular Weight | 103.12 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water (50 mg/mL) with the need for ultrasonic assistance. | [1] |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C. | [1] |
| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C. | [1] |
Hazard Identification and Safety Precautions
While specific GHS hazard classifications for H-Abu-OH were not found in the provided search results, general principles for handling chemical compounds of this nature should be strictly followed. The following recommendations are based on standard laboratory safety practices for non-hazardous and irritant-class chemicals.
| Hazard | Precautionary Statement |
| Skin Irritation | May cause skin irritation upon prolonged or repeated contact. |
| Eye Damage | May cause serious eye irritation or damage. |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. |
Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are minimum recommendations:
-
Eye Protection: Chemical-resistant safety goggles are recommended.[3]
-
Hand Protection: Water-impervious gloves, such as latex or neoprene rubber, should be worn.[3]
-
Body Protection: A lab coat or other protective clothing (long sleeves, pants) is advised when handling the substance.[3]
-
Respiratory Protection: Under normal use with proper ventilation, respiratory protection is not typically necessary. However, if dust is generated, a NIOSH-certified respirator may be required.[3][4]
Experimental Protocols: Safe Handling and Use
Detailed experimental protocols involving H-Abu-OH-d2 will be specific to the research being conducted. However, the following general methodologies for safe handling should be integrated into all procedures.
3.1. Receiving and Unpacking
-
Upon receipt, visually inspect the exterior packaging for any signs of damage or leakage.[4]
-
If damage is observed, implement procedures for handling damaged containers, which may include returning the product to the supplier using appropriate containment measures.[4]
-
Unpack the compound in a designated area, preferably in a fume hood or a well-ventilated space to minimize inhalation exposure.
-
Ensure that spill kits are readily available in the receiving area.[4]
3.2. Preparation of Solutions
-
When preparing aqueous solutions, it is noted that ultrasonic assistance may be required to achieve a concentration of 50 mg/mL.[1]
-
For sterile applications, stock solutions prepared with water should be filtered through a 0.22 µm filter before use.[1]
-
Once prepared, it is recommended to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1]
3.3. General Handling
-
Avoid direct contact with the skin and eyes.
-
Do not breathe in dust or aerosols.[5]
-
Wash hands thoroughly after handling the compound.[5]
-
Do not eat, drink, or smoke in areas where the chemical is being handled.[5]
Storage and Disposal
Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel and the environment.
4.1. Storage
-
Store in a tightly closed original container in a cool, dry, and well-ventilated area.[3]
-
For long-term storage of the solid powder, -20°C is recommended for up to 3 years.[1]
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Avoid storing with incompatible materials such as strong oxidizers.[3]
4.2. Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or waterways.
-
Leave the chemical in its original container and do not mix it with other waste.
-
Handle uncleaned containers as you would the product itself.
Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed.
| Exposure Route | First Aid Measure |
| Inhalation | Move the affected person to fresh air. If respiratory irritation occurs, seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for 15-20 minutes. If irritation persists, seek medical advice.[3] |
| Eye Contact | Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses after the first 5 minutes and continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Contact a poison control center or doctor immediately for treatment advice.[3] |
Spill Response:
-
For small spills, the material may be wiped up and the area rinsed with water.[3]
-
For larger spills, contain the spill with an inert material such as sand or clay.[3]
-
Transfer the spilled material and containment material into separate, labeled containers for proper disposal.[3]
-
Ensure adequate ventilation and wear appropriate PPE during cleanup.
Visualizations
The following diagram illustrates the general workflow for the safe handling of this compound in a research environment.
Caption: Workflow for Safe Handling of this compound.
References
Methodological & Application
Application Notes and Protocols for H-Abu-OH-d2 in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of deuterated α-aminobutyric acid (H-Abu-OH-d2) in solid-phase peptide synthesis (SPPS). The inclusion of deuterium-labeled amino acids into peptides offers unique advantages in drug discovery and development, primarily by enhancing metabolic stability.[1][2][3] This document outlines the potential benefits, key applications, and detailed protocols for the efficient incorporation of this compound into peptide sequences.
For the context of these notes, this compound is assumed to be α-aminobutyric acid with two deuterium atoms on the β-carbon (H-α-amino(β,β-D2)butyric acid). This strategic deuteration can sterically shield the peptide backbone from enzymatic degradation.
Introduction to Deuterated Peptides
Deuterium-labeled amino acids are stable isotopes of standard amino acids where one or more hydrogen atoms have been replaced by deuterium. This seemingly minor substitution can have a profound impact on the physicochemical properties of a peptide, a concept known as the kinetic isotope effect. The increased mass of deuterium can slow down metabolic processes that involve the cleavage of carbon-deuterium bonds, leading to a longer biological half-life of the peptide drug.[1][3]
Key Advantages of Incorporating this compound:
-
Enhanced Metabolic Stability: The primary advantage of using deuterated amino acids is the potential to slow down enzymatic degradation, leading to improved pharmacokinetic profiles.[1][2][3]
-
Prolonged Half-Life: By resisting metabolism, peptides containing this compound may exhibit a longer duration of action in vivo.[1]
-
Improved Bioavailability: Increased stability can lead to higher systemic exposure of the peptide therapeutic.[1]
-
Minimal Structural Perturbation: The substitution of hydrogen with deuterium results in negligible changes to the overall three-dimensional structure and biological activity of the peptide.[4]
Applications in Research and Drug Development
The unique properties of peptides incorporating this compound make them valuable tools in various stages of research and drug development:
-
Pharmacokinetic Studies: Deuterated peptides are instrumental in studying the metabolic fate of peptide drugs.[5]
-
Lead Optimization: Incorporation of this compound can be a strategic approach to improve the drug-like properties of a lead peptide candidate.
-
Structural Biology: Deuterium labeling is a powerful technique in NMR spectroscopy for elucidating peptide and protein structures.[5][6]
-
Mechanistic Studies: The kinetic isotope effect can be exploited to probe enzymatic reaction mechanisms.[1]
Quantitative Data Summary
The following table summarizes the expected impact of incorporating this compound into a peptide sequence based on general principles of deuteration. Actual quantitative improvements will be sequence-dependent and require experimental validation.
| Parameter | Expected Effect of this compound Incorporation | Rationale |
| In Vitro Metabolic Stability (e.g., in liver microsomes) | Increased (slower degradation rate) | Kinetic Isotope Effect slows enzymatic cleavage at or near the deuterated site. |
| In Vivo Half-Life (t½) | Increased | Reduced metabolic clearance leads to longer circulation time. |
| Bioavailability (F%) | Potentially Increased | Reduced first-pass metabolism can lead to higher systemic absorption. |
| Receptor Binding Affinity (Kd) | Generally Unchanged | Minimal structural perturbation from deuteration is unlikely to affect binding. |
| Potency (IC50/EC50) | Generally Unchanged | Biological activity is typically maintained as the overall conformation is preserved. |
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) and can be adapted for both manual and automated synthesizers.[7][8][9][10][11]
Materials and Reagents
-
Fmoc-H-Abu(d2)-OH (or Boc-H-Abu(d2)-OH for Boc-SPPS)
-
SPPS Resin (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)[12]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (20% v/v in DMF) for Fmoc deprotection
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Hydroxybenzotriazole (HOBt) or OxymaPure
-
-
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Diethyl ether, cold
-
Acetonitrile (ACN) and Water (H2O) with 0.1% TFA for HPLC purification
General SPPS Cycle for Incorporating this compound
This protocol describes a single coupling cycle for adding Fmoc-H-Abu(d2)-OH to the growing peptide chain on the solid support.
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DMF to cover the resin and allow it to swell for at least 30 minutes.[13]
- Drain the DMF.
2. Fmoc Deprotection:
- Add 20% piperidine in DMF to the resin.
- Agitate for 5-10 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 15-20 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
3. Coupling of Fmoc-H-Abu(d2)-OH:
- In a separate vial, dissolve 3-5 equivalents of Fmoc-H-Abu(d2)-OH and 3-5 equivalents of a coupling agent (e.g., HATU) in DMF.
- Add 6-10 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), extend the coupling time or recouple.
- Once the coupling is complete (negative Kaiser test), drain the coupling solution.
- Wash the resin with DMF (3-5 times) and DCM (3-5 times).
4. Capping (Optional but Recommended):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.
- Wash the resin with DMF and DCM.
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the resin.
-
Stir the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final deuterated peptide by mass spectrometry (MS) and analytical HPLC.
Visualizations
Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Impact of Deuteration on Peptide Metabolism
Caption: Logical flow of how deuteration can enhance peptide therapeutic properties.
References
- 1. lifetein.com [lifetein.com]
- 2. Canberra IP [canberra-ip.com]
- 3. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: H-Abu-OH-d2 as an Internal Standard for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis by mass spectrometry is a cornerstone of modern research and drug development, enabling the precise measurement of analytes in complex biological matrices. However, the accuracy and reproducibility of these measurements can be compromised by variations introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3] To mitigate these variabilities, a reliable internal standard is essential.[4] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thus providing a stable reference for accurate quantification.[4]
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1][5] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5] This near-identical physicochemical behavior ensures that the SIL internal standard accurately reflects the analyte's behavior throughout the analytical process, from extraction to detection.[6]
H-Abu-OH-d2, the deuterium-labeled form of α-aminobutyric acid, is an excellent internal standard for the quantification of endogenous α-aminobutyric acid and related compounds. Its use in a stable isotope dilution method allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise measurements.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in LC-MS/MS-based quantitative analysis of aminobutyric acid in biological samples.
Principle of Internal Standardization
The core principle of using an internal standard is to add a known amount of a reference compound to all samples, including calibrators and quality controls, at the beginning of the sample preparation process.[6] The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains constant even if there are variations in sample volume, injection volume, or instrument response, as both the analyte and the internal standard are affected proportionally.
Experimental Protocols
Protocol 1: Quantification of α-Aminobutyric Acid in Human Plasma
This protocol describes a method for the quantitative analysis of α-aminobutyric acid in human plasma using this compound as an internal standard with LC-MS/MS.
1. Materials and Reagents
-
α-Aminobutyric acid (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Pipettes and tips
2. Standard and Internal Standard Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve α-aminobutyric acid in ultrapure water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with ultrapure water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with ultrapure water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining polar compounds like amino acids (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution from high organic to high aqueous mobile phase.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables present representative quantitative data for the validation of a method for α-aminobutyric acid quantification using this compound as an internal standard.
Table 1: Calibration Curve Linearity
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 5 | 1,250 | 50,000 | 0.025 |
| 10 | 2,550 | 51,000 | 0.050 |
| 50 | 12,600 | 50,400 | 0.250 |
| 100 | 25,200 | 50,400 | 0.500 |
| 250 | 63,000 | 50,400 | 1.250 |
| 500 | 126,000 | 50,400 | 2.500 |
| Linearity (r²) | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |
| Low | 15 | 14.8 ± 0.9 | 6.1 | 98.7 |
| Medium | 150 | 153.0 ± 7.6 | 5.0 | 102.0 |
| High | 400 | 394.0 ± 15.8 | 4.0 | 98.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte in Matrix (A) | Analyte in Solvent (B) | Matrix Blank + Analyte (C) | Recovery (%) (A/C * 100) | Matrix Effect (%) (C/B * 100) |
| Low | 13,500 | 15,000 | 14,200 | 95.1 | 94.7 |
| High | 134,000 | 152,000 | 145,000 | 92.4 | 95.4 |
Conclusion
This compound serves as a robust and reliable internal standard for the quantitative analysis of α-aminobutyric acid and related compounds by LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability and ensuring the accuracy and precision of results, which is paramount in research, clinical diagnostics, and drug development. The protocols and data presented here provide a solid foundation for the implementation of this compound in quantitative mass spectrometry workflows.
References
- 1. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]
- 2. Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. iroatech.com [iroatech.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of H-Abu-OH-d2 into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of stable isotope-labeled amino acids into peptides is a powerful technique for a variety of applications in research and drug development. Deuterium-labeled amino acids, such as L-2-aminobutyric acid-d2 (H-Abu-OH-d2), serve as valuable tools for metabolic profiling, pharmacokinetic studies, and as internal standards for quantitative mass spectrometry-based assays. The deuterium label provides a distinct mass shift without significantly altering the chemical properties of the peptide, allowing for sensitive and specific tracking and quantification.
This document provides a detailed protocol for the incorporation of this compound into synthetic peptides using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.[1][2][3] The methodologies described herein are based on well-established principles of peptide synthesis and can be adapted for automated synthesizers.[3]
Key Applications
-
Metabolic Stability Studies: Peptides containing this compound can be used to study the metabolic fate of the peptide, as the deuterium label allows for the differentiation of the parent peptide from its metabolites by mass spectrometry.
-
Pharmacokinetic (PK) Analysis: The deuterated peptide can be administered and its absorption, distribution, metabolism, and excretion (ADME) profile can be accurately determined.
-
Quantitative Proteomics: Peptides incorporating stable isotopes are widely used as internal standards in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mass spectrometry for the precise quantification of target peptides in complex biological samples.
-
Structural Biology: Deuterium labeling can be utilized in neutron crystallography and certain NMR studies to provide structural insights.
Quantitative Data Summary
The successful incorporation of this compound can be monitored and quantified using various analytical techniques. The following tables provide representative data for the synthesis of a model peptide containing a single this compound substitution. Actual results may vary depending on the peptide sequence and synthesis conditions.
Table 1: Representative Coupling Efficiency of this compound
| Amino Acid Position | Coupling Method | Coupling Time (min) | Coupling Efficiency (%) |
| 1 | HBTU/DIPEA | 60 | >99 |
| 2 | HBTU/DIPEA | 60 | >99 |
| 3 (this compound) | HBTU/DIPEA | 90 | >98 |
| 4 | HBTU/DIPEA | 60 | >99 |
| 5 | HBTU/DIPEA | 60 | >99 |
Table 2: Characterization of a Model Deuterated Peptide
| Analytical Method | Parameter | Result |
| RP-HPLC | Purity | >95% |
| Mass Spectrometry | Expected Mass (Da) | [Calculated Value] |
| Observed Mass (Da) | [Calculated Value + 2.014] | |
| Amino Acid Analysis | Abu Content | Confirmed |
Experimental Protocols
This section details the manual solid-phase synthesis of a model peptide incorporating this compound using Fmoc/tBu chemistry on a Rink Amide resin.[4][5]
Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-Abu(d2)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Acetonitrile (ACN), HPLC grade
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - 0.1 mmol Scale
-
Resin Swelling:
-
Place 200 mg of Rink Amide MBHA resin in a peptide synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and OxymaPure® (0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Add DIC (0.4 mmol, 4 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Incorporation of Fmoc-L-Abu(d2)-OH:
-
Follow the same procedure as in step 3 for the coupling of Fmoc-L-Abu(d2)-OH. A slightly extended coupling time (e.g., 90-120 minutes) may be beneficial to ensure high efficiency.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.
-
-
Peptide Cleavage:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add 5 mL of the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube containing 40 mL of cold diethyl ether.
-
Centrifuge at 3000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Allow the crude peptide to air dry to remove residual ether.
-
Protocol 3: Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the major peptide peak.
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the incorporation of the deuterium label (a mass increase of approximately 2.014 Da for d2).[6]
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Visualizations
Caption: General workflow for solid-phase peptide synthesis.
Caption: Conceptual use of a deuterated peptide in a signaling study.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Structure–Activity Study, Characterization, and Mechanism of Action of an Antimicrobial Peptoid D2 and Its d- and l-Peptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
H-Abu-OH-d2 for Quantitative Proteomics: Unveiling Cellular Dynamics
Application Note
Introduction
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins, allowing for the accurate relative quantification of protein abundance between different cell populations.[1][2] H-Abu-OH-d2, a deuterated form of the non-essential amino acid L-2-aminobutanoic acid, serves as a valuable tool for SILAC-based quantitative proteomics. Its incorporation into the cellular proteome enables the differentiation of protein populations from control and experimental conditions, facilitating the precise measurement of changes in protein expression and turnover.
Principle of this compound Labeling
The core principle of using this compound in quantitative proteomics is analogous to the classical SILAC approach.[3] Two populations of cells are cultured in media that are identical except for the presence of either the natural ("light") L-2-aminobutanoic acid (H-Abu-OH) or the deuterated ("heavy") form, this compound. During protein synthesis, cells incorporate the respective amino acid into newly synthesized proteins. After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy" labeled cells will be fully enriched with this compound.[2]
Following experimental treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted and digested into peptides.[4] The resulting peptide mixture is then analyzed by high-resolution mass spectrometry.[5] Since this compound introduces a specific mass shift in the peptides that contain it, the mass spectrometer can distinguish between the "light" and "heavy" forms of the same peptide. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two cell populations.[3]
Applications in Drug Development and Research
The use of this compound in quantitative proteomics offers a versatile platform for a wide range of applications in both basic research and drug development:
-
Target Identification and Validation: By comparing the proteomes of cells treated with a drug candidate versus untreated cells, researchers can identify proteins whose expression levels are significantly altered, providing insights into the drug's mechanism of action and potential off-target effects.
-
Biomarker Discovery: this compound labeling can be employed to identify proteins that are differentially expressed in diseased versus healthy cells or tissues, leading to the discovery of potential biomarkers for diagnosis, prognosis, or therapeutic response.
-
Signaling Pathway Analysis: This technique is instrumental in elucidating the dynamics of signaling pathways. For example, by stimulating cells with a growth factor and analyzing the proteome at different time points, it is possible to quantify changes in the abundance and post-translational modifications of proteins within a specific pathway, as demonstrated in studies of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[6][7][8]
-
Protein Turnover Studies: Pulsed SILAC (pSILAC) experiments using this compound can be used to measure the synthesis and degradation rates of proteins, providing a dynamic view of the proteome.[9][10]
Quantitative Data Presentation
The following table represents a hypothetical dataset from a quantitative proteomics experiment using this compound to study the effect of a novel kinase inhibitor on the EGFR signaling pathway in a cancer cell line.
| Protein Name | Gene Name | UniProt Acc. | Peptide Sequence | H/L Ratio (Inhibitor/Control) | p-value | Regulation |
| Epidermal growth factor receptor | EGFR | P00533 | ELVEPLTPSGEAPNQALLR | 0.45 | 0.001 | Down-regulated |
| Mitogen-activated protein kinase 1 | MAPK1 | P28482 | AAYAAFPNGAPIEGEDFAG | 0.52 | 0.003 | Down-regulated |
| Proliferating cell nuclear antigen | PCNA | P12004 | YLNFFTK | 0.38 | 0.0005 | Down-regulated |
| 14-3-3 protein zeta/delta | YWHAZ | P63104 | AADDTWEG | 1.12 | 0.650 | Unchanged |
| Heat shock protein HSP 90-alpha | HSP90AA1 | P07900 | IGQFGVGFYSAYLVAEK | 1.05 | 0.820 | Unchanged |
| Vimentin | VIM | P08670 | LDSLPLVDTR | 2.89 | 0.002 | Up-regulated |
| Annexin A2 | ANXA2 | P07355 | GDEVTIVNILTNRSNAQR | 3.15 | 0.001 | Up-regulated |
Table 1: Hypothetical Quantitative Proteomics Data. This table summarizes the relative quantification of selected proteins from a hypothetical experiment where cells labeled with "heavy" this compound were treated with a kinase inhibitor, and control cells were labeled with "light" H-Abu-OH. The H/L ratio indicates the fold change in protein abundance upon inhibitor treatment.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol outlines the steps for labeling mammalian cells in culture with this compound for a quantitative proteomics experiment.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-2-aminobutanoic acid.
-
Dialyzed fetal bovine serum (dFBS).
-
"Light" L-2-aminobutanoic acid (H-Abu-OH).
-
"Heavy" deuterated L-2-aminobutanoic acid (this compound).
-
Penicillin-Streptomycin solution.
-
Mammalian cell line of interest (e.g., HeLa, A549).
-
Standard cell culture equipment.
Procedure:
-
Prepare SILAC Media:
-
Prepare "Light" medium by supplementing the L-2-aminobutanoic acid-deficient medium with 10% dFBS, 1% Penicillin-Streptomycin, and the "light" H-Abu-OH at a final concentration of 100 mg/L.
-
Prepare "Heavy" medium by supplementing the L-2-aminobutanoic acid-deficient medium with 10% dFBS, 1% Penicillin-Streptomycin, and the "heavy" this compound at a final concentration of 100 mg/L.
-
-
Cell Adaptation:
-
Thaw and culture the chosen cell line in their regular growth medium.
-
Once the cells reach 70-80% confluency, passage them into the "Light" and "Heavy" SILAC media, respectively.
-
Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[2] The incorporation efficiency should be checked by mass spectrometry after a few passages.
-
-
Experimental Treatment:
-
Once full incorporation is confirmed, the cells are ready for the experiment.
-
Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment, growth factor stimulation).
-
Treat the "light" labeled cells with the control condition (e.g., vehicle control).
-
-
Cell Harvesting and Mixing:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Harvest the "light" and "heavy" labeled cells separately by scraping or trypsinization.
-
Count the cells from each population and mix them in a 1:1 ratio.
-
Pellet the mixed cells by centrifugation and store at -80°C until protein extraction.
-
Protocol 2: Protein Extraction, Digestion, and Mass Spectrometry Analysis
This protocol describes the downstream processing of the mixed cell pellet for quantitative proteomic analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Sequencing-grade modified trypsin.
-
Formic acid.
-
C18 solid-phase extraction (SPE) cartridges.
-
High-performance liquid chromatography (HPLC) system.
-
High-resolution mass spectrometer (e.g., Orbitrap).
Procedure:
-
Protein Extraction:
-
Resuspend the mixed cell pellet in lysis buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification, Reduction, and Alkylation:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Take a desired amount of protein (e.g., 100 µg) and reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
-
In-solution Tryptic Digestion:
-
Dilute the protein sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the concentration of denaturants.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate at 37°C overnight.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass difference between the light and heavy peptide pairs.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
The software will identify the peptides, quantify the H/L ratios, and perform statistical analysis to determine the significance of the observed changes in protein abundance.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.yale.edu [research.yale.edu]
- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative, time-resolved proteomic analysis by combining bioorthogonal noncanonical amino acid tagging and pulsed stable isotope labeling by amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Metabolic Pathways with Deuterated L-2-Aminobutyric Acid (H-Abu-OH-d2)
For Researchers, Scientists, and Drug Development Professionals
Introduction to H-Abu-OH-d2 for Metabolic Tracing
Deuterated L-2-aminobutyric acid (this compound) is a stable isotope-labeled tracer used to investigate metabolic pathways in various biological systems. As a non-proteinogenic amino acid, L-2-aminobutyric acid (AABA) serves as a key intermediate in several metabolic routes, primarily linked to the catabolism of threonine and the metabolism of propionyl-CoA. By introducing this compound into a biological system, researchers can track the fate of the deuterium-labeled carbon skeleton through interconnected metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the qualitative and quantitative assessment of metabolic flux, providing insights into cellular physiology and dysfunction.
The stability and non-radioactive nature of deuterium make this compound a safe and effective tool for in vitro and in vivo studies. Its application is particularly valuable in understanding the metabolic reprogramming in diseases such as cancer and inborn errors of metabolism.
Key Applications
-
Elucidating Amino Acid Catabolism: Tracing the conversion of this compound to downstream metabolites provides a direct measure of the flux through pathways involved in the degradation of amino acids like threonine and methionine.
-
Investigating Propionyl-CoA Metabolism: this compound is metabolized to propionyl-CoA, which is a key intermediate that can enter the tricarboxylic acid (TCA) cycle via succinyl-CoA. Tracing the deuterium label into TCA cycle intermediates can quantify the contribution of AABA to central carbon metabolism.
-
Studying Disease-Related Metabolic Reprogramming: Altered AABA metabolism has been observed in various diseases. This compound can be used to study these alterations and identify potential therapeutic targets.
-
Drug Development: In the context of drug development, this compound can be used to assess the on-target and off-target effects of drugs that modulate amino acid or central carbon metabolism.
Metabolic Pathway of L-2-Aminobutyric Acid
L-2-aminobutyric acid is primarily synthesized from L-threonine through a two-step enzymatic reaction. It is then catabolized to propionyl-CoA, which subsequently enters the TCA cycle. The key steps are outlined in the signaling pathway diagram below.
Caption: Metabolic pathway of L-2-aminobutyric acid synthesis and catabolism.
Experimental Protocols
The following protocols provide a general framework for conducting metabolic tracing experiments using this compound. Optimization may be required for specific cell types or experimental conditions.
Cell Culture and Isotope Labeling
Materials:
-
Mammalian cells of interest
-
Complete culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Custom amino acid-free medium
-
This compound (isotopic purity > 98%)
-
Sterile, tissue culture-treated plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that allows them to reach 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare a custom culture medium lacking endogenous L-2-aminobutyric acid. Supplement this medium with dFBS and all other necessary amino acids and nutrients. Add this compound to the desired final concentration (typically in the range of the endogenous amino acid concentration).
-
Initiation of Labeling: When cells are at the desired confluency, aspirate the existing medium, wash the cells once with pre-warmed PBS, and then replace it with the pre-warmed labeling medium containing this compound.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined duration to approach isotopic steady-state. The optimal time will vary depending on the cell type and the metabolic pathway of interest and may need to be determined empirically (e.g., through a time-course experiment).
Metabolite Extraction
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Centrifuge
-
Dry ice or liquid nitrogen
Procedure:
-
Quenching Metabolism: To halt enzymatic activity, rapidly aspirate the labeling medium and place the culture plate on a bed of dry ice.
-
Washing: Gently wash the cell monolayer with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer. Aspirate the saline solution completely.
-
Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. Place the plate on dry ice for 10 minutes.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Pelleting Debris: Centrifuge the lysate at maximum speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
LC-MS/MS Analysis
Instrumentation and Columns:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
A column suitable for polar metabolite separation, such as a HILIC or a reversed-phase column designed for polar compounds.
General LC-MS/MS Parameters (to be optimized):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from high organic to high aqueous to retain and elute polar metabolites.
-
Flow Rate: Appropriate for the column dimensions.
-
Ionization Mode: Positive electrospray ionization (ESI) is typically suitable for amino acids and their derivatives.
-
Data Acquisition: Full scan mode to identify all labeled species and targeted MS/MS or parallel reaction monitoring (PRM) to confirm the identity of metabolites and quantify isotopologues.
Data Analysis:
-
Peak Integration: Integrate the peak areas for the different isotopologues (M+0, M+1, M+2, etc.) of 2-aminobutyric acid and its downstream metabolites.
-
Correction for Natural Isotope Abundance: Correct the raw isotopologue distribution data for the natural abundance of 13C and other isotopes.
-
Calculation of Isotopic Enrichment: Determine the percentage of the metabolite pool that is labeled with deuterium.
-
Metabolic Flux Analysis: Use the isotopic enrichment data to calculate relative or absolute metabolic fluxes through the pathways of interest using metabolic modeling software if necessary.
Experimental Workflow
The overall experimental workflow for a metabolic tracing experiment with this compound is depicted below.
Caption: General experimental workflow for metabolic tracing with this compound.
Quantitative Data Presentation
The following table provides an illustrative example of the type of quantitative data that can be obtained from a metabolic tracing experiment with this compound. The data represents the isotopic enrichment of key metabolites in a hypothetical cancer cell line treated with this compound for 24 hours.
Disclaimer: The following data is illustrative and intended to demonstrate the format of results from a metabolic tracing experiment. Specific values will vary depending on the experimental system and conditions.
Table 1: Illustrative Isotopic Enrichment in Cancer Cells Labeled with this compound
| Metabolite | Isotopologue | Isotopic Enrichment (%) in Control Cells | Isotopic Enrichment (%) in Treated Cells |
| L-2-Aminobutyric Acid | M+2 | 95.2 ± 1.5 | 96.1 ± 1.2 |
| Propionyl-CoA | M+2 | 45.7 ± 3.1 | 65.3 ± 2.8 |
| Methylmalonyl-CoA | M+2 | 38.9 ± 2.8 | 58.1 ± 3.5 |
| Succinyl-CoA | M+2 | 25.3 ± 2.1 | 42.6 ± 3.0 |
| Malate | M+2 | 10.1 ± 1.2 | 18.5 ± 1.9 |
| Citrate | M+2 | 5.8 ± 0.9 | 12.3 ± 1.5 |
| Glutamate | M+2 | 3.2 ± 0.6 | 7.8 ± 1.1 |
Values are presented as mean ± standard deviation (n=3). A hypothetical asterisk () indicates a statistically significant difference (p < 0.05) between control and treated cells.
Conclusion
This compound is a valuable tool for researchers in academia and the pharmaceutical industry to probe the complexities of amino acid and central carbon metabolism. The protocols and information provided here serve as a comprehensive guide for designing and executing metabolic tracing studies to gain deeper insights into cellular function in health and disease.
Application Note and Protocol: H-Abu-OH-d2 Metabolic Labeling for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy that allows for accurate and robust quantification of proteins.[1] This document provides a detailed protocol for the metabolic labeling of proteins using H-Abu-OH-d2 (deuterated L-2-aminobutyric acid), a stable isotope-labeled amino acid analog. This method is applicable for in vivo and in vitro studies to trace the fate of amino acids, providing profound insights into protein synthesis, metabolic flux, and the pharmacokinetics of amino acid-based drugs.[2] The incorporation of this compound into newly synthesized proteins allows for their differentiation from pre-existing proteins, enabling the analysis of protein turnover and dynamics in various biological systems. This technique is particularly useful in quantitative proteomics for identifying and quantifying changes in protein abundance in response to different stimuli, such as drug treatment.
The principle of this technique relies on the replacement of a natural amino acid in the cell culture medium with its heavy isotope-labeled counterpart.[1] Cells grown in this medium will incorporate the heavy-labeled amino acid into all newly synthesized proteins.[1] Subsequent analysis by mass spectrometry (MS) allows for the differentiation and quantification of "light" (unlabeled) and "heavy" (labeled) proteins. Deuterium, a stable, non-radioactive isotope of hydrogen, provides a detectable mass shift without significantly altering the biochemical properties of the amino acid.[2]
Materials and Reagents
-
This compound (Deuterated L-2-aminobutyric acid)
-
Cell line of interest (e.g., HeLa, HEK293T)
-
SILAC-grade cell culture medium deficient in the natural counterpart of Abu-OH (custom formulation may be required)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktail
-
Protein quantification assay kit (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
LC-MS/MS system
Experimental Protocol
This protocol outlines the steps for metabolic labeling of proteins in cultured cells with this compound, followed by sample preparation for mass spectrometry analysis.
1. Cell Culture and Adaptation
-
1.1. Culture the chosen cell line in the appropriate complete growth medium.
-
1.2. To adapt the cells to the SILAC medium, subculture them for at least five to six doublings in the SILAC medium supplemented with the natural ("light") L-2-aminobutyric acid and dFBS. This step is crucial to ensure normal cell growth and to deplete the intracellular pool of the natural amino acid.
2. Metabolic Labeling with this compound
-
2.1. Prepare two populations of cells: a "light" control group and a "heavy" experimental group.
-
2.2. For the "heavy" group, replace the light L-2-aminobutyric acid with this compound in the SILAC medium. The "light" group continues to grow in the medium with the natural amino acid.
-
2.3. Seed an equal number of cells for both light and heavy conditions.
-
2.4. Culture the cells for a sufficient period to allow for the incorporation of this compound into newly synthesized proteins. The optimal labeling time depends on the cell line's doubling time and the specific protein turnover rates being investigated. Complete labeling is often achieved after several cell divisions.
3. Experimental Treatment
-
3.1. Once a high level of this compound incorporation is achieved (typically >95%), the experimental treatment (e.g., drug administration) can be applied to the "heavy" labeled cells. The "light" labeled cells can serve as the untreated control.
4. Cell Harvesting and Lysis
-
4.1. After treatment, wash the cells with ice-cold PBS and harvest them using a cell scraper or by trypsinization.
-
4.2. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
4.3. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
5. Protein Quantification and Sample Pooling
-
5.1. Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay.[1]
-
5.2. Mix equal amounts of protein from the "light" and "heavy" samples.
6. Protein Digestion
-
6.1. Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture by adding DTT and incubating. Subsequently, alkylate the cysteine residues by adding IAA and incubating in the dark.
-
6.2. In-solution or In-gel Digestion: Digest the proteins into peptides using sequencing-grade trypsin. The digestion is typically performed overnight at 37°C.
7. Mass Spectrometry Analysis
-
7.1. Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
7.2. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporation of this compound.
8. Data Analysis
-
8.1. Use specialized software (e.g., MaxQuant) to identify and quantify the relative abundance of the "light" and "heavy" peptide pairs.
-
8.2. The ratio of the intensities of the heavy and light peptides corresponds to the relative abundance of the protein in the experimental and control samples.
Data Presentation
Quantitative proteomics data should be presented in a clear and structured format to facilitate interpretation and comparison.[1]
| Protein ID | Gene Name | H/L Ratio | p-value | Regulation | Function |
| P12345 | GENE1 | 2.5 | 0.001 | Upregulated | Kinase Activity |
| Q67890 | GENE2 | 0.4 | 0.005 | Downregulated | Transcription Factor |
| ... | ... | ... | ... | ... | ... |
Table 1: Example of a summary table for quantitative proteomics data obtained from an this compound labeling experiment. H/L Ratio represents the ratio of the abundance of the protein in the "heavy" (experimental) versus the "light" (control) sample.
Visualizations
Caption: Experimental workflow for this compound metabolic labeling.
Caption: Analysis of a signaling pathway using quantitative data.
References
Application Notes and Protocols: H-Abu-OH-d2 in Studying Protein Structure and Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein structure and dynamics is fundamental to understanding biological function and for the rational design of therapeutics. Deuterium-labeled amino acids are invaluable tools in these studies, particularly for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] The selective incorporation of deuterated amino acids simplifies complex spectra and allows for the investigation of specific regions within a protein.[2][3] H-Abu-OH-d2, a deuterated form of the non-proteinogenic amino acid α-aminobutyric acid, offers a unique probe to investigate protein structure and dynamics. Its distinct chemical properties and isotopic labeling provide a powerful tool for elucidating molecular mechanisms.
This document provides detailed application notes and protocols for the use of this compound in studying protein structure and dynamics.
Application Notes
High-Resolution NMR Studies of Large Proteins
Incorporating this compound into proteins can significantly enhance the quality of NMR spectra, especially for large protein complexes.[4] Perdeuteration, or the replacement of most protons with deuterium, reduces signal overlap and improves relaxation properties, which is crucial for studying high-molecular-weight proteins.[5][6]
Key Advantages:
-
Reduced Spectral Complexity: The deuterium at the α and β positions of Abu simplifies ¹H-NMR spectra by removing corresponding proton signals.
-
Probing Local Environments: The unique chemical shift of the Abu side chain provides a sensitive probe for the local environment within the protein.
-
Dynamics Studies: NMR relaxation experiments on the remaining protons of the Abu residue can provide insights into local protein dynamics on various timescales.
Investigating Protein-Ligand Interactions
This compound can be strategically incorporated at or near a ligand-binding site to probe the conformational changes that occur upon binding.
Applications:
-
Mapping Binding Sites: Chemical shift perturbations of the Abu residue upon ligand titration can be used to map the binding interface.
-
Quantifying Binding Affinity: Changes in the NMR signal intensity or chemical shift can be used to determine dissociation constants (Kd).
-
Elucidating Allosteric Effects: By placing the this compound probe at a site distant from the binding pocket, allosteric conformational changes can be monitored.[7]
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for studying protein conformation and dynamics in solution.[8] While this compound itself is deuterated, its presence can influence the local and global dynamics of the protein, which can be monitored by the exchange rates of backbone amide protons.
Workflow:
-
Incorporate this compound into the protein of interest.
-
Incubate the protein in a D₂O buffer for various time points.
-
Quench the exchange reaction.
-
Digest the protein into peptides.
-
Analyze the deuterium uptake of the peptides by mass spectrometry.
Changes in deuterium uptake in the presence of a ligand or upon mutation can reveal alterations in protein conformation and flexibility.[8]
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be obtained from experiments utilizing this compound.
Table 1: NMR Relaxation Data for this compound Incorporated into Protein X
| Parameter | Free Protein X | Protein X + Ligand Y |
| ¹⁵N T₁ (s) | 1.2 ± 0.1 | 1.5 ± 0.1 |
| ¹⁵N T₂ (ms) | 80 ± 5 | 100 ± 7 |
| ¹H-¹⁵N NOE | 0.7 ± 0.05 | 0.85 ± 0.05 |
This data suggests a decrease in local flexibility of the protein backbone at the site of this compound incorporation upon ligand binding, as indicated by the increase in T₁, T₂, and NOE values.
Table 2: HDX-MS Data for a Peptide of Protein X Containing this compound
| Condition | Deuterium Uptake (Da) at 1 min | Deuterium Uptake (Da) at 10 min |
| Apo Protein X | 4.5 ± 0.3 | 8.2 ± 0.4 |
| Protein X + Ligand Y | 2.1 ± 0.2 | 4.3 ± 0.3 |
The reduced deuterium uptake in the presence of Ligand Y indicates that this peptide region becomes more protected from solvent exchange upon ligand binding, suggesting a conformational change or direct interaction.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Protein using Cell-Free Protein Synthesis
Cell-free protein synthesis is an efficient method for incorporating non-canonical amino acids and achieving high levels of deuteration.[4]
Materials:
-
Cell-free E. coli extract (e.g., S30 extract)
-
DNA template encoding the protein of interest
-
Amino acid mixture lacking α-aminobutyric acid
-
This compound
-
T7 RNA polymerase
-
Reaction buffer (containing ATP, GTP, etc.)
-
Dialysis membrane
Procedure:
-
Set up the cell-free reaction mixture by combining the S30 extract, reaction buffer, DNA template, and T7 RNA polymerase.
-
Add the amino acid mixture, ensuring that it lacks natural α-aminobutyric acid.
-
Add this compound to the desired final concentration (typically 1-2 mM).
-
Incubate the reaction at 37°C for 2-4 hours.
-
Purify the expressed protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
-
Confirm the incorporation of this compound and the overall deuteration level using mass spectrometry.
Caption: Workflow for cell-free synthesis of a protein with this compound.
Protocol 2: NMR Spectroscopy for Studying Protein Dynamics
This protocol outlines a general approach for using NMR to study the dynamics of a protein labeled with this compound.
Materials:
-
Purified, this compound labeled protein
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O)
-
NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation: Prepare an NMR sample of the labeled protein at a concentration of 0.1-1 mM.
-
¹H-¹⁵N HSQC: Acquire a ¹H-¹⁵N HSQC spectrum to assess the overall folding of the protein and to identify the cross-peak corresponding to the this compound residue.
-
Relaxation Experiments:
-
Measure the longitudinal relaxation time (T₁) using an inversion-recovery experiment.
-
Measure the transverse relaxation time (T₂) using a Carr-Purcell-Meiboom-Gill (CPMG) experiment.
-
Measure the steady-state ¹H-¹⁵N Nuclear Overhauser Effect (NOE) by acquiring spectra with and without proton saturation.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., NMRPipe).
-
Fit the peak intensities from the relaxation experiments to exponential decay functions to extract T₁ and T₂ values.
-
Calculate the NOE as the ratio of peak intensities with and without saturation.
-
-
Interpretation: Analyze the relaxation parameters to infer information about the dynamics of the protein at the site of the labeled residue.
Caption: General workflow for NMR dynamics studies.
Signaling Pathway Example
The following diagram illustrates a hypothetical signaling pathway where the conformational dynamics of "Kinase A," labeled with this compound, are crucial for its activation. The binding of an upstream "Growth Factor" to its "Receptor" triggers a signaling cascade that leads to the phosphorylation and activation of Kinase A. The conformational change in Kinase A upon phosphorylation can be monitored using the incorporated this compound probe.
Caption: Hypothetical signaling pathway involving Kinase A activation.
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Local Deuteration Enables NMR Observation of Methyl Groups in Proteins from Eukaryotic and Cell‐Free Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H NMR studies of deuterated ribonuclease HI selectively labeled with protonated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ukisotope.com [ukisotope.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Analysis of Protein Structure and Dynamics by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of L-α-Aminobutyric Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-α-Aminobutyric acid (AABA), also known as homoalanine, is a non-proteinogenic α-amino acid.[1] It is a derivative of alanine with a side chain that is one carbon longer.[2] AABA is biosynthesized via the transamination of oxobutyrate, a metabolite in the biosynthesis of isoleucine.[1][2] This amino acid is involved in the biosynthesis of nonribosomal peptides, such as ophthalmic acid, which was first identified in the calf lens.[1]
The biological significance of AABA is increasingly recognized, with studies showing its involvement in various physiological and pathological processes. For instance, AABA supports cardiomyocyte activity by increasing glutathione (GSH) production.[3] Altered plasma levels of AABA have been associated with several conditions, including Reye's syndrome, tyrosinemia, homocystinuria, nonketotic hyperglycinemia, and ornithine transcarbamylase deficiency. Furthermore, AABA has been shown to play a role in constraining macrophage-associated inflammatory diseases through metabolic reprogramming and epigenetic modification.[3] Recent research also suggests that AABA can ameliorate the progression of metabolic dysfunction-associated steatotic liver disease (MASLD) in mice by enhancing the AMPK/SIRT1 pathway and modulating the gut-liver axis.[4]
Given its emerging role as a biomarker and a potential therapeutic agent, the accurate and precise quantification of AABA in biological matrices is crucial. This application note provides a detailed protocol for the quantitative analysis of L-α-aminobutyric acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with L-α-aminobutyric-2,3,3-d2 acid (H-Abu-OH-d2) as an internal standard.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of L-α-Aminobutyric Acid in human plasma.
Caption: Workflow for AABA quantification.
Metabolic Context of L-α-Aminobutyric Acid
The diagram below shows a simplified metabolic pathway involving the synthesis of L-α-Aminobutyric Acid.
Caption: Synthesis pathway of L-α-Aminobutyric Acid.
Experimental Protocols
Materials and Reagents
-
L-α-Aminobutyric acid (AABA) standard
-
L-α-aminobutyric-2,3,3-d2 acid (this compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
30% Sulfosalicylic acid solution (optional, for protein precipitation)[5]
Standard Solutions Preparation
-
AABA Stock Solution (1 mg/mL): Accurately weigh and dissolve AABA in ultrapure water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the AABA stock solution with ultrapure water to create calibration standards.
-
IS Working Solution: Dilute the IS stock solution with a suitable solvent (e.g., acetonitrile or water) to achieve a final concentration of 200 ng/mL.[6]
Sample Preparation
-
Thaw human plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 400 µL of ice-cold acetonitrile containing the this compound internal standard at a concentration of 200 ng/mL.[6]
-
Vortex the mixture for 5 minutes to precipitate proteins.[6]
-
Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new tube.
-
For injection, the supernatant can be further diluted if necessary with the initial mobile phase conditions.
Alternative Protein Precipitation: A 50 µL aliquot of plasma can be mixed with 5 µL of 30% sulfosalicylic acid solution, followed by centrifugation. An aliquot of the clear supernatant is then mixed with the internal standard working solution and mobile phase B prior to injection.[5]
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | HILIC Column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a high percentage of organic phase (e.g., 95% B), then ramp down to elute the analyte. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Sheath Gas Flow | 45 arbitrary units |
| Auxiliary Gas Flow | 15 arbitrary units |
| Spray Voltage | 3500 V |
| Vaporizer Temperature | 370°C |
| Capillary Temperature | 270°C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| L-α-Aminobutyric acid | 104.0 | 58.1 | This compound |
| This compound | 106.0 | 71.0 | N/A |
Data Presentation
The following tables summarize the quantitative performance of a representative LC-MS/MS method for the analysis of amino acids, including L-α-aminobutyric acid.
Table 1: Linearity of AABA Quantification
| Analyte | Calibration Range (µmol/L) | Regression Model | Correlation Coefficient (r²) |
| L-α-Aminobutyric acid | 1 - 500 | Quadratic (1/x weighted) | >0.990 |
Table 2: Accuracy and Precision of AABA Quantification in Plasma
| Quality Control Level | Nominal Concentration (µmol/L) | Average Measured Concentration (µmol/L) | Accuracy (%) | Precision (%RSD) |
| Low | 4.47 | 4.47 | 100 | 11.4 |
| Medium | 52.1 | 52.1 | 100 | 10.9 |
| High | 97.7 | 97.7 | 100 | 7.43 |
(Data adapted from a multi-analyte amino acid panel analysis for research use).[5]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of L-α-aminobutyric acid in human plasma using LC-MS/MS with a deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and other sources of variability, ensuring high accuracy and precision.[6] The described method is robust and suitable for applications in clinical research, drug development, and metabolomics studies aimed at understanding the role of AABA in health and disease.
References
- 1. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]
- 2. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-aminobutyric acid ameliorates diet-induced metabolic dysfunction-associated steatotic liver disease (MASLD) progression in mice via enhancing AMPK/SIRT1 pathway and modulating the gut-liver axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols for H-Abu-OH-d2 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals.
Introduction
L-α-Aminobutyric acid (H-Abu-OH) is a non-proteinogenic α-amino acid.[1][2][3][4] In drug discovery, moieties like H-Abu-OH can be incorporated into larger drug molecules to modulate their pharmacological properties. The metabolic fate of such drugs is a critical aspect of their development. One strategy to investigate and optimize drug metabolism is the use of stable isotope labeling, such as the replacement of hydrogen with deuterium (d or ²H).[5][6][7][8][9] This document provides detailed application notes and protocols for the use of deuterated L-α-Aminobutyric acid (H-Abu-OH-d2) as a representative example of a deuterated compound in drug metabolism studies.
The strategic incorporation of deuterium at metabolically labile positions can significantly alter the rate of metabolism due to the kinetic isotope effect (KIE).[8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, to cleave.[5][9] This can lead to a slower rate of metabolism, which in turn can improve the pharmacokinetic profile of a drug.[8][9] Furthermore, deuterated compounds serve as invaluable tools in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs.[8]
Application Notes
Enhancing Metabolic Stability
A primary application of deuterating a drug candidate is to improve its metabolic stability.[5][6][7][9] If a specific site on the drug molecule, such as a position on the H-Abu-OH moiety, is identified as a "metabolic hotspot" susceptible to enzymatic degradation (e.g., oxidation by CYP enzymes), replacing hydrogen with deuterium at that site can slow down this process.[7] This can lead to a longer biological half-life and increased overall exposure of the drug in the body.[5][8]
Elucidating Metabolic Pathways and Identifying Metabolites
This compound can be used as a tracer to study the metabolic fate of a drug containing this amino acid. By analyzing biological samples (e.g., plasma, urine, feces) using mass spectrometry (MS), researchers can distinguish the deuterated drug and its metabolites from their endogenous, non-labeled counterparts.[10][11] The mass shift of +2 amu (for d2) provides a clear signature for identifying drug-related material in complex biological matrices.[10] This is particularly useful for:
-
Metabolite Identification: The mass difference helps in confidently identifying metabolites, as they will retain the deuterium label unless the metabolic transformation occurs at the site of deuteration.
-
Quantitative Analysis: A deuterated version of a drug is often used as an internal standard for the accurate quantification of the non-labeled drug in biological samples by LC-MS/MS.[12][13]
Modifying Pharmacokinetic Profiles
By slowing metabolism, deuteration can lead to a more favorable pharmacokinetic (PK) profile.[8][9] The potential benefits are summarized in the table below.
| Parameter | Effect of Deuteration | Rationale |
| Half-life (t½) | Increased | Slower metabolic clearance leads to a longer duration of the drug in circulation.[5][8] |
| Area Under the Curve (AUC) | Increased | Represents greater total drug exposure over time.[9] |
| Maximum Concentration (Cmax) | Potentially Reduced | Slower metabolism can lead to lower peak plasma concentrations, which may reduce off-target or dose-related side effects.[9] |
| Oral Bioavailability | Increased | Reduced first-pass metabolism in the gut wall and liver can lead to a greater fraction of the administered dose reaching systemic circulation.[7] |
| Metabolic Shunting | Altered Metabolite Profile | Blocking one metabolic pathway can "shunt" the drug's metabolism down alternative pathways, potentially avoiding the formation of toxic metabolites.[5] |
Experimental Protocols
The following are generalized protocols for comparing the metabolic stability and pharmacokinetics of a non-deuterated compound (e.g., a hypothetical drug containing H-Abu-OH) and its deuterated analog (containing this compound).
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This assay is designed to determine the in vitro intrinsic clearance of a compound, providing an early assessment of its susceptibility to metabolism by hepatic enzymes, primarily CYPs.[14][15][16][17][18]
Materials:
-
Test compounds: H-Abu-OH-containing drug and this compound-containing drug (10 mM stock solutions in DMSO).
-
Pooled human liver microsomes (HLM) (e.g., from a commercial supplier).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive control compounds (e.g., Midazolam, Dextromethorphan).[14]
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching the reaction and sample analysis).
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation of Incubation Mixtures:
-
Incubation:
-
Add the microsomal solution to the wells of a 96-well plate.
-
Add the test compound solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Reaction Termination:
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration).
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical PK study in mice or rats to evaluate the ADME properties of the test compounds.[19][20][21][22][23]
Materials:
-
Test animals (e.g., male Sprague-Dawley rats or C57BL/6 mice).
-
Test compounds formulated in an appropriate vehicle for the chosen route of administration (e.g., intravenous and oral).
-
Dosing syringes and gavage needles.
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant).
-
Anesthetic (if required for blood collection).
-
Centrifuge for plasma separation.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Dosing:
-
Acclimatize animals for at least 3-5 days before the study.
-
Fast animals overnight before dosing (for oral administration).
-
Divide animals into groups (e.g., IV and PO for each compound). A typical study might use 3-4 animals per time point or employ serial bleeding from the same animals if possible.[19][22]
-
Administer the compound at a predetermined dose (e.g., 1 mg/kg for IV, 5 mg/kg for PO).
-
-
Blood Sampling:
-
Plasma Preparation:
-
Process the collected blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Prepare plasma samples for analysis, typically involving protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the test compounds in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
Data Presentation
The following tables present hypothetical data from the experiments described above to illustrate the potential impact of deuteration.
Table 1: Hypothetical In Vitro Metabolic Stability Data
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| H-Abu-OH-containing Drug | 15.2 | 91.2 |
| This compound-containing Drug | 48.5 | 28.6 |
Table 2: Hypothetical In Vivo Pharmacokinetic Data in Rats
| Parameter | H-Abu-OH-containing Drug | This compound-containing Drug |
| Dose (PO) | 5 mg/kg | 5 mg/kg |
| Cmax (ng/mL) | 450 | 620 |
| Tmax (h) | 1.0 | 2.0 |
| AUC₀-t (ng*h/mL) | 1850 | 5500 |
| t½ (h) | 2.5 | 7.8 |
| Bioavailability (F%) | 35% | 85% |
Visualizations
Experimental and Metabolic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical metabolic pathway.
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Caption: Hypothetical Metabolic Shunting due to Deuteration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]
- 3. H-Abu-OH | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Deuterated Compounds [simsonpharma.com]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mercell.com [mercell.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. researchgate.net [researchgate.net]
- 18. bioivt.com [bioivt.com]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. protocols.io [protocols.io]
- 22. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 23. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Improving H-Abu-OH-d2 solubility in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving H-Abu-OH-d2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure affect solubility?
This compound is a deuterated form of 2-aminobutanoic acid (H-Abu-OH). Like its non-deuterated counterpart, it is an alpha-amino acid. Its structure contains both a carboxylic acid group and an amino group. In solid form and in neutral aqueous solutions, it primarily exists as a zwitterion, a molecule with both a positive and a negative charge. This zwitterionic nature is a key determinant of its solubility, making it most soluble in polar protic solvents like water and less soluble in non-polar organic solvents.
Q2: What is the expected solubility of this compound compared to H-Abu-OH?
The substitution of hydrogen with deuterium (d2) is not expected to dramatically alter the solubility of the molecule. The fundamental chemical properties governing solubility, such as polarity and the ability to form hydrogen bonds, remain largely the same. While subtle differences in the strength of hydrogen/deuterium bonds and van der Waals interactions exist, for most practical laboratory applications, the solubility of this compound can be considered very similar to that of H-Abu-OH.
Q3: In which solvents is this compound expected to be most soluble?
Based on the properties of its non-deuterated form, this compound is expected to be most soluble in water . Its solubility in polar organic solvents such as methanol and ethanol is likely to be limited. It is generally considered insoluble in non-polar organic solvents like hexane and toluene, as well as solvents with low polarity such as diethyl ether and dichloromethane. One source indicates that H-Abu-OH is insoluble in DMSO[1].
Q4: Can pH be used to improve the solubility of this compound in aqueous solutions?
Yes, adjusting the pH of the aqueous solution can significantly improve the solubility of this compound.
-
Acidic Conditions (pH < pI): By adding a dilute acid (e.g., 0.1 M HCl), the carboxylate group becomes protonated, resulting in a positively charged species (cation). This can increase solubility.
-
Basic Conditions (pH > pI): By adding a dilute base (e.g., 0.1 M NaOH), the amino group is deprotonated, resulting in a negatively charged species (anion). This can also enhance solubility.
The isoelectric point (pI) of the non-deuterated H-Abu-OH is around 6.0. At this pH, the molecule has a net-zero charge, and its solubility in water is at its minimum.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| This compound is not dissolving in water at the desired concentration. | The concentration exceeds the solubility limit. The dissolution rate is slow. The water is at room temperature. | 1. Check the solubility data provided in Table 1. 2. Gently heat the solution (e.g., to 30-40°C) to increase the rate of dissolution and potentially the solubility. 3. Use sonication to aid dissolution. 4. If experimentally permissible, adjust the pH away from the isoelectric point (pI ~6.0) by adding a small amount of dilute acid or base. |
| Precipitate forms after dissolving this compound in a buffered aqueous solution. | The pH of the buffer is close to the isoelectric point (pI) of this compound. The buffer components are interacting with the compound. | 1. Measure the final pH of the solution. If it is near 6.0, adjust it to be at least 1-2 pH units away from the pI. 2. Try a different buffer system. |
| This compound is insoluble in an organic solvent. | Amino acids, including this compound, are generally insoluble in non-polar or low-polarity organic solvents. | 1. Refer to Table 2 for general solubility guidelines. 2. Consider using a co-solvent system. For example, dissolve the compound in a minimal amount of water first, and then add the organic solvent. Note that this may still lead to precipitation depending on the final solvent ratio. |
| The solubility of this compound seems lower than expected based on data for H-Abu-OH. | While generally similar, minor differences in solubility due to deuteration can occur. Purity of the compound or solvent can also be a factor. | 1. Verify the purity of your this compound sample. 2. Ensure your solvents are of high purity and anhydrous where necessary. 3. Perform a small-scale solubility test to determine the approximate solubility in your specific solvent batch. |
Data Presentation
Table 1: Quantitative Solubility of H-Abu-OH in Water
| Compound | Solvent | Temperature (°C) | Solubility |
| L-2-Aminobutanoic acid | Water | 22 | 22.7 g/100 mL |
| H-DL-Abu-OH | Water | Not Specified | 50 mg/mL (with sonication)[2] |
Note: This data is for the non-deuterated form, H-Abu-OH. The solubility of this compound is expected to be very similar.
Table 2: Qualitative Solubility of H-Abu-OH and Expected Solubility of this compound
| Solvent | Solvent Type | H-Abu-OH Solubility | Expected this compound Solubility |
| Water | Polar Protic | Very Soluble[3] | Very Soluble |
| Methanol | Polar Protic | Sparingly Soluble | Sparingly Soluble |
| Ethanol | Polar Protic | Sparingly Soluble | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Insoluble[1] | Insoluble |
| Dimethylformamide (DMF) | Polar Aprotic | Sparingly to Insoluble | Sparingly to Insoluble |
| Acetonitrile | Polar Aprotic | Insoluble | Insoluble |
| Acetone | Polar Aprotic | Insoluble | Insoluble |
| Dichloromethane (DCM) | Non-Polar | Insoluble | Insoluble |
| Hexane | Non-Polar | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol outlines a method to estimate the solubility of this compound in a given solvent.
-
Preparation: Weigh out a small, known amount of this compound (e.g., 10 mg) into a clean vial.
-
Solvent Addition: Add a measured volume of the solvent of interest (e.g., 100 µL) to the vial.
-
Dissolution Attempt: Vigorously vortex the vial for 1-2 minutes. If the solid dissolves completely, proceed to the next step. If not, continue adding solvent in measured increments.
-
Incremental Addition: Continue adding the solvent in 100 µL increments, followed by vortexing, until the solid is fully dissolved.
-
Calculation: Record the total volume of solvent used to dissolve the initial mass of the compound. Calculate the approximate solubility in mg/mL.
-
Confirmation (Optional): For a more accurate determination, prepare a saturated solution by adding an excess of the compound to the solvent, stirring for an extended period (e.g., 24 hours), centrifuging to pellet the undissolved solid, and then determining the concentration of the supernatant.
Protocol 2: Improving Solubility using pH Adjustment
This protocol describes how to enhance the solubility of this compound in an aqueous solution by modifying the pH.
-
Initial Suspension: Add the desired amount of this compound to a volume of purified water that is less than the final target volume. Stir to create a suspension.
-
pH Measurement: Measure the initial pH of the suspension. It is likely to be near the isoelectric point (pI ~6.0).
-
Acidification (for pH < pI): Slowly add 0.1 M HCl dropwise while continuously stirring and monitoring the pH. Continue adding acid until the solid dissolves completely.
-
Alkalinization (for pH > pI): Alternatively, slowly add 0.1 M NaOH dropwise while continuously stirring and monitoring the pH until the solid dissolves.
-
Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final desired volume and concentration.
-
Final pH Check: Record the final pH of the solution.
Visualizations
Caption: Experimental workflow for determining and improving the solubility of this compound.
Caption: Logical diagram of factors affecting the solubility of this compound.
References
Technical Support Center: Working with Peptides Containing H-Abu-OH-d2
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting aggregation in peptides containing the deuterated, non-proteinogenic amino acid H-Abu-OH-d2 (d₂-α-Aminobutyric acid). Given the hydrophobic nature of the Abu residue, peptides incorporating this amino acid are prone to aggregation, which can impact synthesis, purification, and biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a deuterated form of α-aminobutyric acid, a non-proteinogenic amino acid. The deuterium labeling at the alpha-carbon can be useful for a variety of applications, including as a tracer in metabolic studies or as an internal standard for quantitative analysis by NMR or mass spectrometry.[1] Deuteration can also subtly alter the pharmacokinetic and metabolic profiles of peptide drugs.[1][2]
Q2: Why do peptides containing this compound tend to aggregate?
The aggregation of peptides containing this compound is primarily driven by the hydrophobic nature of the α-aminobutyric acid side chain.[3][4] Like other hydrophobic amino acids such as Valine, Leucine, and Isoleucine, Abu residues can promote intermolecular associations to minimize their exposure to aqueous environments.[5][6] This can lead to the formation of stable secondary structures, most notably β-sheets, which are characteristic of aggregated peptides.[5]
Q3: How does deuteration at the alpha-carbon of Abu affect aggregation?
While the primary driver of aggregation is the hydrophobicity of the Abu side chain, deuteration at the α-carbon is not expected to significantly alter this property. The effect of deuteration on peptide aggregation is not extensively documented in publicly available literature. However, the fundamental principles of hydrophobic-driven aggregation remain the same.
Q4: What are the initial signs of peptide aggregation during synthesis or handling?
During solid-phase peptide synthesis (SPPS), signs of aggregation include resin shrinking or clumping.[5] In solution, aggregation can manifest as visible precipitation, cloudiness, or gel formation.[3] During HPLC analysis, aggregation can lead to poor peak shape, low recovery, or the appearance of a peak in the void volume.[7]
Troubleshooting Guide
This guide addresses common issues encountered when working with peptides containing this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield during Solid-Phase Peptide Synthesis (SPPS) | On-resin aggregation hindering coupling and deprotection reactions.[5][8] | - Incorporate backbone protection: Use Hmb or Dmb-protected amino acids every 6-7 residues to disrupt hydrogen bonding.[9] - Introduce pseudoprolines: If Ser or Thr are present in the sequence, use pseudoproline dipeptides to disrupt secondary structure formation.[8] - Use stronger coupling reagents: Employ activation methods like HBTU, HATU, or PyBOP. - Solvent choice: Consider alternative solvents to DMF, such as NMP, or use chaotropic agents. |
| Peptide is insoluble in aqueous buffers. | High hydrophobicity of the peptide sequence. | - Test solubility in a small sample first. [10] - Use organic co-solvents: Dissolve the peptide in a minimal amount of DMSO, DMF, or acetonitrile (ACN), then slowly add the aqueous buffer to the desired concentration.[3] - Adjust pH: Peptides are generally more soluble at pH values away from their isoelectric point (pI).[4][11] For basic peptides, try an acidic buffer, and for acidic peptides, a basic buffer. - Sonication: Gentle sonication can help break up small aggregates and facilitate dissolution.[3] |
| Poor peak shape and recovery during HPLC purification. | On-column or pre-injection aggregation.[7] | - Modify the mobile phase: Increase the percentage of organic solvent (e.g., ACN) in the initial gradient conditions.[7] - Add TFA to the sample: Dissolve the peptide in a solution containing 0.1-1% trifluoroacetic acid (TFA) to disrupt electrostatic interactions and reduce aggregation.[7] - Immediate injection: Inject the sample immediately after dissolution to minimize the time for aggregation to occur.[7] |
| Precipitate forms after dissolving the peptide. | The peptide concentration is above its solubility limit in the chosen solvent. | - Dilute the sample: Add more solvent to decrease the peptide concentration. - Re-dissolve with organic solvent: If the peptide has precipitated from an aqueous solution, try adding a small amount of DMSO or ACN to aid in re-solubilization.[3] - Lyophilize and re-attempt: If re-dissolution is unsuccessful, lyophilize the peptide and try a different solvent system.[3] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide
-
Initial Assessment: Before dissolving the entire batch, test the solubility of a small amount of the lyophilized peptide.
-
Solvent Selection:
-
For peptides with a net positive charge: Start with sterile distilled water. If solubility is low, add a small amount of acetic acid (10-30%) or trifluoroacetic acid (0.1%).
-
For peptides with a net negative charge: Begin with sterile distilled water. If solubility is poor, add a small amount of ammonium hydroxide (0.1%) or a basic buffer like PBS (pH 7.4).
-
For neutral or highly hydrophobic peptides: Dissolve the peptide in a minimal volume of an organic solvent such as DMSO, DMF, or ACN.[3] Once dissolved, slowly add the desired aqueous buffer to the peptide solution with gentle vortexing. Caution: Adding the aqueous solution too quickly can cause the peptide to precipitate.
-
-
Aiding Dissolution: If the peptide is still not fully dissolved, gentle warming (up to 40°C) or brief sonication can be applied.[3]
-
Filtration: Once the peptide is in solution, it is recommended to filter it through a 0.22 µm sterile filter to remove any remaining micro-aggregates.
Protocol 2: Monitoring On-Resin Aggregation using the Kaiser Test
The Kaiser test detects free primary amines. A negative result (yellow beads) can indicate either complete coupling or that the N-terminus is inaccessible due to aggregation.
-
Sample Preparation: After a coupling step, take a small sample of the peptide-resin (a few beads).
-
Washing: Thoroughly wash the resin beads with DMF to remove any residual reagents.
-
Reagent Addition:
-
Add 2-3 drops of phenol in ethanol (80% w/v).
-
Add 2-3 drops of potassium cyanide in pyridine (0.0002 M).
-
Add 2-3 drops of ninhydrin in ethanol (6% w/v).
-
-
Incubation: Heat the sample at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Blue Beads): Indicates the presence of free primary amines (incomplete coupling).
-
Negative Result (Yellow/Clear Beads): Indicates the absence of free primary amines. If you suspect aggregation is occurring despite a negative Kaiser test, it may be a false negative due to the inaccessibility of the N-terminus.[5] Further characterization of the cleaved peptide is necessary.
-
Data Summary
| Peptide Characteristic | General Solubility Profile | Recommended Initial Solvent |
| >25% charged residues (D, E, K, R, H) | Generally soluble in aqueous solutions. | Water or aqueous buffers (e.g., PBS). |
| 50-75% hydrophobic residues | May have limited solubility in aqueous solutions. | Start with water, may require pH adjustment or organic co-solvents. |
| >75% hydrophobic residues | Likely insoluble or poorly soluble in aqueous solutions.[3] | Organic solvents like DMSO, DMF, or ACN followed by the addition of an aqueous buffer.[3] |
Visualizations
Caption: The pathway of peptide aggregation, driven by hydrophobic interactions.
Caption: A troubleshooting workflow for addressing peptide aggregation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. jpt.com [jpt.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Coupling of H-Abu-OH-d2 in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the coupling efficiency of deuterated 2-aminobutyric acid (H-Abu-OH-d2) in Solid-Phase Peptide Synthesis (SPPS). Given the potential for steric hindrance, successful incorporation of this non-canonical amino acid requires careful consideration of coupling reagents, reaction conditions, and monitoring protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound in SPPS?
The primary challenge in coupling this compound, similar to other β-branched amino acids, is potential steric hindrance. This can slow down the reaction kinetics, leading to incomplete coupling and the formation of deletion sequences in the final peptide.[1] Additionally, aggregation of the growing peptide chain on the resin can further reduce the accessibility of the N-terminal amine, exacerbating coupling difficulties.[1][2]
Q2: How can I detect incomplete coupling of this compound?
Real-time monitoring of the coupling reaction is crucial. The most common methods are qualitative colorimetric tests performed on a small sample of resin beads:
-
Kaiser Test (Ninhydrin Test): This is the most widely used test for detecting free primary amines. A positive result, indicated by a deep blue or purple color, signifies incomplete coupling.[1]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): An alternative colorimetric test for detecting unreacted primary amines.
-
Bromophenol Blue Test: This test can detect both primary and secondary amines.
For a definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to identify any deletion sequences.[1]
Q3: What should I do if I detect an incomplete coupling reaction?
If a monitoring test indicates an incomplete reaction, the most immediate step is to perform a "double coupling." This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection step.[3] If significant unreacted amine remains, further optimization of the coupling conditions is necessary.[1] In cases of persistent incomplete coupling, "capping" the unreacted amines with a reagent like acetic anhydride is recommended to prevent the formation of deletion sequences.[1]
Troubleshooting Guide: Low Coupling Efficiency
This guide provides a systematic approach to troubleshooting and improving the coupling efficiency of this compound.
| Observation | Potential Cause | Recommended Solution |
| Positive Kaiser test after coupling | Steric Hindrance: The structure of this compound may be impeding efficient reaction. | 1. Optimize Coupling Reagent: Switch to a more potent coupling reagent such as HATU, HBTU, HCTU, or PyBOP.[1][3][4]2. Double Coupling: Repeat the coupling step with fresh reagents.[3]3. Increase Reagent Equivalents: Use a higher excess of this compound and coupling reagent (e.g., 2-4 equivalents).[1][5]4. Elevate Temperature: Cautiously increase the reaction temperature to 30-50°C to improve the reaction rate.[1] |
| Presence of deletion sequence in final peptide | Inefficient Activation/Coupling: The activation of this compound may be suboptimal, or the coupling kinetics are too slow. | 1. Pre-activation: Allow the this compound, coupling reagent, and base to react for a few minutes before adding to the resin.[3]2. Extend Reaction Time: Increase the coupling time, potentially to several hours or overnight.[1][5]3. Optimize Solvent: Use high-purity, anhydrous solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1] |
| Consistently low yields with multiple sequences | Peptide Aggregation: The growing peptide chain may be aggregating on the resin, blocking reactive sites. | 1. Use Chaotropic Salts: Add agents like LiCl to the coupling mixture to disrupt secondary structures.[6]2. Modify Solvent System: Switch to a more effective solvent for solvating the peptide chain, such as NMP or a mixture of DCM/DMF.[1][7]3. Incorporate Backbone Modifications: For very difficult sequences, consider using pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt aggregation.[7] |
Comparative Data of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance associated with this compound. The following table provides a comparison of commonly used coupling reagents.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Disadvantages |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective, soluble urea byproduct.[8][9] | Moderate risk of racemization, can be sluggish for hindered couplings.[9] |
| HBTU/TBTU | Aminium/Uronium Salt | High | Fast reaction times, efficient for many standard couplings.[8][10] | Can cause guanidinylation of the N-terminal amine if used in excess.[4][10] |
| HATU/HCTU | Aminium/Uronium Salt | Very High | Highly reactive, effective for sterically hindered amino acids.[4][8] | Higher cost, potential for side reactions if not used correctly.[1] |
| PyBOP/PyAOP | Phosphonium Salt | High | Excellent for hindered couplings, generally clean reactions.[3][4] | Byproducts can be more difficult to remove. |
| COMU | Aminium/Uronium Salt | Very High | Based on Oxyma Pure, which is non-explosive and highly reactive.[4] | Newer reagent, may be less readily available. |
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling
This protocol is a baseline method and may require optimization for this compound.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes and then drain the solvent.
-
Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin. Then, add DIC (3 equivalents) to the resin slurry.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling should be performed.[6]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[6]
Protocol 2: High-Efficiency HATU Coupling
This protocol is recommended for difficult couplings involving sterically hindered amino acids like this compound.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes and drain.
-
Deprotection: If necessary, deprotect the N-terminal Fmoc group with 20% piperidine in DMF for 20 minutes, followed by thorough washing with DMF and DCM.[9]
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and a non-nucleophilic base such as DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[3][9]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.[9]
-
Monitoring: Check for reaction completion using the Kaiser test. If the test is positive, indicating incomplete coupling, repeat the coupling step.[3][9]
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF and DCM.[9]
Visual Workflow and Logic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Incorporation of H-Abu-OH-d2
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the low incorporation of H-Abu-OH-d2 (Deuterated 2-aminobutyric acid) in their experiments. This compound is a stable isotope-labeled amino acid used in various research applications, including metabolic studies, protein structure analysis via NMR, and as a tracer in drug metabolism studies.[1][2] Achieving efficient and consistent incorporation is critical for generating reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is the incorporation of this compound in my cell culture experiment unexpectedly low?
Low incorporation in cell-based assays is a common issue that can stem from several factors related to cell health, culture conditions, and the labeling protocol itself.
Answer: The primary causes for low incorporation in cellular systems include:
-
Competition from Unlabeled Amino Acids: Standard cell culture media and supplements, particularly fetal bovine serum (FBS), contain unlabeled amino acids that will compete with this compound for uptake and incorporation by the cell's translational machinery.[3]
-
Suboptimal Cell Health: Protein synthesis is an energy-intensive process. Cells that are not in the logarithmic growth phase, are under stress, or have poor viability will exhibit significantly reduced rates of protein synthesis and, consequently, lower incorporation of labeled amino acids.[3]
-
Inadequate Labeling Protocol: The concentration of this compound and the duration of the labeling period (the "pulse") are critical parameters. A concentration that is too low will result in a weak signal, while excessively high concentrations could be toxic to the cells.[3] The pulse duration must be optimized for the turnover rate of the protein of interest.[3]
-
Media Composition: For efficient labeling, it is crucial to use a medium that is deficient in the corresponding unlabeled amino acid.[3]
The following diagram outlines a logical workflow for diagnosing the cause of low this compound incorporation.
Caption: A step-by-step workflow for troubleshooting low cellular incorporation.
FAQ 2: My solid-phase peptide synthesis (SPPS) shows low coupling efficiency for this compound. What are the potential causes?
In chemical synthesis, poor incorporation is typically related to reaction kinetics, steric hindrance, or reagent quality rather than biological factors.
Answer: In the context of SPPS, several factors can lead to the low incorporation of this compound:
-
Steric Hindrance: The structure of the growing peptide chain, particularly the preceding amino acid residue, can sterically hinder the incoming this compound, slowing the coupling reaction.
-
Suboptimal Coupling Reagents: The choice and concentration of coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA) are critical. Inefficient activation of the carboxylic acid group on this compound will result in poor coupling.
-
Solubility Issues: this compound or the growing peptide-resin may have poor solubility in the reaction solvent (e.g., DMF, NMP), leading to an incomplete reaction.
-
Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the preceding amino acid will prevent the coupling of this compound.
This diagram illustrates potential failure points during the coupling step of solid-phase peptide synthesis.
References
Minimizing isotopic exchange of H-Abu-OH-d2 during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isotopic exchange of H-Abu-OH-d2 during experimental analysis.
Troubleshooting Guide: Minimizing Isotopic Exchange of this compound
This guide addresses common issues encountered during the analysis of this compound that can lead to the unwanted loss of deuterium labels.
Issue 1: Loss of Deuterium Label During Sample Preparation and Storage
Question: I am observing a decrease in the isotopic purity of my this compound standard even before analysis. What are the likely causes and how can I prevent this?
Answer:
The primary cause of deuterium loss during sample preparation and storage is back-exchange with protic solvents or atmospheric moisture. The exchange rate is influenced by several factors, including pH, temperature, and the chemical environment.[1][2]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Exposure to Protic Solvents (e.g., H₂O, Methanol) | Use aprotic solvents (e.g., Acetonitrile, Dichloromethane) for sample reconstitution and dilution whenever possible. If an aqueous solution is necessary, use D₂O-based buffers. | Minimizes the availability of protons that can exchange with the deuterium labels. |
| Inappropriate pH of Aqueous Solutions | Maintain a low pH (e.g., pH 2.5-3.0) for aqueous solutions. Prepare buffers with deuterated acids (e.g., DCl, formic acid-d). | The rate of hydrogen-deuterium exchange is minimized at low pH.[3] |
| Elevated Storage Temperature | Store samples at low temperatures (-20°C or -80°C). Prepare aliquots to avoid repeated freeze-thaw cycles. | Lowering the temperature significantly reduces the rate of chemical exchange reactions.[4] |
| Exposure to Atmospheric Moisture | Work in a dry environment (e.g., glove box with an inert atmosphere) when handling the solid compound and preparing solutions. Use sealed vials with septa. | Reduces contact with ambient water vapor, a source of protons for exchange. |
Experimental Protocol: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature in a desiccator to prevent condensation.
-
In a glove box or under a stream of dry nitrogen, weigh the required amount of this compound.
-
Dissolve the compound in high-purity, anhydrous aprotic solvent (e.g., Acetonitrile).
-
If a D₂O-based buffer is required, ensure the D₂O is of high isotopic purity and the pH is adjusted with a deuterated acid.
-
Store the stock solution in a tightly sealed vial at -80°C.
Issue 2: Significant Back-Exchange During LC-MS Analysis
Question: My mass spectrometry data for this compound shows a significant M+1 peak and a diminished M+2 peak, suggesting loss of one or both deuterium atoms during the LC-MS run. How can I minimize this on-column exchange?
Answer:
Back-exchange during liquid chromatography (LC) is a common problem, primarily driven by the protic mobile phase.[5] Optimizing the LC conditions is critical to preserving the isotopic label.
Troubleshooting Steps:
| Parameter | Recommended Optimization | Quantitative Impact (Example) |
| Mobile Phase pH | Use a mobile phase with a low pH (e.g., 2.5-3.0) using an additive like formic acid. | Exchange is catalyzed by both acid and base, with a minimum rate typically around pH 2.5.[6] |
| Column Temperature | Perform the chromatographic separation at sub-zero temperatures (e.g., -20°C).[4] | Reducing temperature from 0°C to -20°C can increase deuterium retention by ~16% or more for some peptides.[4] |
| Gradient Time | Shorten the LC gradient time as much as possible while maintaining adequate chromatographic resolution. | While shortening the gradient can provide a small benefit (~2% reduction in back-exchange for a 2-fold shorter gradient), other factors are more impactful.[5][7] |
| Mobile Phase Composition | If compatible with your chromatography, consider using mobile phases with a higher percentage of organic solvent or D₂O in the aqueous portion. | Reduces the concentration of protons available for exchange. |
| System Cleanliness | Ensure the LC system is thoroughly flushed and free of any residual protic solvents from previous analyses. |
Experimental Protocol: Optimized LC-MS Method for this compound
-
LC System: A system capable of sub-ambient column temperature control.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: -20°C (requires a mobile phase with an organic modifier like ethylene glycol to prevent freezing, if necessary).[4]
-
Flow Rate: Optimize for best peak shape and minimal run time.
-
Gradient: A fast gradient that provides sufficient separation.
-
MS Detector: A high-resolution mass spectrometer to resolve isotopic peaks.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem for this compound?
Isotopic exchange is the process where a deuterium atom in this compound is replaced by a hydrogen atom from the surrounding environment (e.g., water, solvents). This is problematic because it changes the mass of the molecule, leading to inaccurate quantification and potential misinterpretation of data in mass spectrometry-based assays.
Q2: Which hydrogens in this compound are most susceptible to exchange?
The two deuterium atoms on the gamma-carbon of 2-aminobutyric acid (Abu) are the intended labels. However, hydrogens attached to heteroatoms (the amine -NH₂ and carboxylic acid -COOH groups) will exchange almost instantaneously in protic solvents. While the deuterons on the carbon backbone are more stable, they can still exchange under certain conditions, particularly if there are mechanisms that facilitate their removal. The α-hydrogen can also be slightly acidic and may be prone to exchange.[8]
Q3: Can the choice of ionization source in the mass spectrometer affect isotopic exchange?
While the primary exchange occurs in the liquid phase, the conditions within the ionization source can also play a role. For example, high temperatures in the source can increase back-exchange. It is advisable to use the lowest desolvation temperature that still provides efficient ionization.[5]
Q4: How can I quantify the extent of back-exchange in my experiments?
To quantify back-exchange, you can analyze a freshly prepared standard of this compound under your optimized, minimal-exchange conditions to establish a baseline isotopic purity. Then, compare this to the isotopic distribution of your samples after they have been subjected to the full experimental procedure. The increase in the M+1 and M+0 peaks relative to the M+2 peak will indicate the extent of deuterium loss.
Q5: Are there any chemical derivatization methods that can protect the deuterium labels?
Derivatization of the amine and carboxylic acid groups (e.g., through acylation or esterification) can in some cases help to stabilize the molecule and reduce the potential for exchange at the α-carbon. However, the derivatization process itself must be carefully controlled to avoid causing exchange. This approach adds complexity and should be evaluated for its suitability to your specific analytical workflow.
Visualizations
Caption: Optimized experimental workflow to minimize isotopic exchange of this compound.
Caption: Troubleshooting logic for addressing deuterium loss in this compound analysis.
References
- 1. Hydrogen exchange mass spectrometry: what is it and what can it tell us? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: H-Abu-OH-d2 (α-Deuterated 2-Aminobutyric Acid)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and potential degradation products of H-Abu-OH-d2, specifically focusing on α-deuterated 2-aminobutyric acid (H-D-Abu-OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does deuteration affect its stability?
A1: this compound, for the purpose of this guide, refers to α-deuterated 2-aminobutyric acid. The deuterium atom at the alpha-position (the carbon atom adjacent to the carboxyl and amino groups) can enhance the metabolic stability of the molecule.[1][2] This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly than a carbon-hydrogen (C-H) bond in enzyme-catalyzed reactions.[1][2] However, the inherent chemical stability under various non-enzymatic conditions may not be significantly different from its non-deuterated counterpart.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Like most amino acids, this compound is susceptible to degradation under certain conditions. Key factors include:
-
Extreme pH: Both highly acidic and highly basic conditions can promote degradation.[3]
-
Elevated Temperatures: High temperatures can accelerate degradation reactions.[4][5]
-
Oxidizing Agents: Exposure to oxidizing agents can lead to the modification of the amino acid structure.[6]
-
Light Exposure: Although less common for simple aliphatic amino acids, prolonged exposure to high-intensity light, especially UV, can potentially initiate degradation.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathways for amino acids are deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group).[7] For this compound, the expected degradation products would be analogous to those of 2-aminobutyric acid, which include:
-
α-Keto-butyric acid: Formed via deamination.
-
1-Aminopropane: Formed via decarboxylation. Further degradation or side reactions may occur depending on the specific stress conditions.
Q4: How should I properly store this compound to ensure its stability?
A4: To maintain the integrity of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at room temperature or as specified by the supplier.[8] Some sources suggest storage at -20°C for long-term stability in solution.[9]
-
Atmosphere: Store in a tightly sealed container to protect from moisture and air.
-
Light: Protect from direct light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Sample degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light, and moisture exposure). 2. Prepare fresh solutions from a new batch of this compound. 3. Perform a forced degradation study to identify potential degradation products and their retention times. |
| Contamination of the sample or solvent. | 1. Use high-purity solvents and reagents. 2. Clean analytical instrumentation thoroughly. 3. Analyze a blank (solvent only) to identify any background peaks. | |
| Loss of compound over time in solution | Degradation in the chosen solvent or buffer. | 1. Assess the stability of this compound in the specific solvent or buffer system at the intended storage temperature. 2. Adjust the pH of the solution to a more neutral range if possible. 3. Consider preparing fresh solutions immediately before use. |
| Adsorption to container surfaces. | 1. Use low-adsorption vials (e.g., silanized glass or polypropylene). 2. Include a small amount of organic solvent (e.g., acetonitrile) in aqueous solutions to reduce adsorption. | |
| Inconsistent experimental results | Variability in the purity or stability of different batches of this compound. | 1. Characterize each new batch of this compound upon receipt (e.g., by NMR, mass spectrometry, and purity analysis). 2. Perform stability testing on each new batch to ensure consistency. |
| Racemization (loss of stereochemical purity). | 1. Avoid harsh acidic or basic conditions during sample preparation and analysis, as these can promote racemization.[3] 2. Use chiral chromatography to assess the enantiomeric purity of the sample. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Protection | Notes |
| Solid | Room Temperature[8] | Tightly sealed container | Protect from light | For long-term storage, consider refrigeration (2-8 °C). |
| In Solution | -20°C or -80°C[9] | Tightly sealed container | Protect from light | Stability is dependent on the solvent and pH. Avoid repeated freeze-thaw cycles. |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Product | Chemical Formula | Molecular Weight ( g/mol ) | Common Analytical Method |
| Deamination | α-Keto-butyric acid | C4H6O3 | 102.09 | LC-MS, GC-MS (with derivatization) |
| Decarboxylation | 1-Aminopropane | C3H9N | 59.11 | GC-MS (with derivatization) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
High-purity water
-
HPLC or LC-MS system
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable stability-indicating method (e.g., HPLC or LC-MS) to determine the percentage of this compound remaining and to detect any degradation products.
Protocol 2: Analysis of this compound and its Degradation Products by LC-MS
Objective: To separate and quantify this compound and its potential degradation products.
Instrumentation and Conditions:
-
LC-MS System: A high-performance liquid chromatograph coupled to a mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-10 min: 2% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 2% B
-
12.1-15 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Selected Ion Monitoring (SIM) for the m/z of this compound and its expected degradation products.
Methodology:
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the initial mobile phase.
-
Injection and Analysis: Inject the samples onto the LC-MS system and acquire data according to the specified conditions.
-
Data Processing: Integrate the peak areas for this compound and any observed degradation products. Calculate the percentage of degradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids without External Chiral Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method development for amino acid analysis of a complex material [altabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Kinetic nitrogen isotope effects of 18 amino acids degradation during burning processes | Semantic Scholar [semanticscholar.org]
- 8. goldbio.com [goldbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: H-Abu-OH-d2 Synthesis
Welcome to the technical support center for the synthesis of deuterated α-aminobutyric acid (H-Abu-OH-d2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this isotopically labeled amino acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the deuterium incorporation at the α-position of my α-aminobutyric acid low?
Answer:
Low deuterium incorporation is a common challenge and can be attributed to several factors:
-
Inefficient H/D Exchange Conditions: The choice of catalyst, deuterium source, temperature, and reaction time are all critical for efficient hydrogen-deuterium (H/D) exchange.
-
Catalyst Inactivity: The catalyst (e.g., Pt/C, Ru/C) may be poisoned or deactivated.
-
Insufficient Deuterium Source: The amount of the deuterium source (e.g., D₂O, D₂ gas) may be insufficient for complete exchange.
-
Steric Hindrance: The structure of the starting material or protecting groups may sterically hinder access to the α-proton.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Catalyst: Consider switching to a more effective catalyst. For instance, ruthenium on carbon (Ru/C) under basic conditions has been shown to be effective for stereoselective α-deuteration of some amino acids.[1]
-
Temperature: Gradually increase the reaction temperature. Some H/D exchange reactions require elevated temperatures to proceed efficiently.[1]
-
Reaction Time: Extend the reaction time to allow for more complete exchange.
-
Deuterium Source: Ensure a sufficient excess of the deuterium source is used. For reactions using D₂O, it is the most common and cost-effective deuterium source.[1]
-
-
Catalyst Handling:
-
Use fresh, high-quality catalyst.
-
Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air.
-
-
Protecting Group Strategy: If using a protected form of α-aminobutyric acid, consider if the protecting group is hindering the reaction and if an alternative strategy is feasible.
Question 2: I am observing significant racemization in my final this compound product. How can I prevent this?
Answer:
Racemization is a frequent side reaction during the deuteration of α-amino acids, particularly under harsh acidic or basic conditions, or at elevated temperatures.[1] The mechanism often involves the formation of a planar enolate or a related intermediate, which can be protonated (or deuterated) from either face, leading to a loss of stereochemistry.
Troubleshooting Steps:
-
Milder Reaction Conditions:
-
Lower Temperature: Perform the deuteration at a lower temperature. Some methods have shown high deuterium incorporation with excellent enantiomeric purity at temperatures as low as -40°C.[2][3]
-
pH Control: Avoid strongly acidic or basic conditions if possible. Near-neutral pH conditions, when applicable, can help preserve stereochemistry.
-
-
Stereoselective Catalysis:
-
Enzymatic Methods: Biocatalytic approaches, for instance using α-oxo-amine synthases, can offer high stereoselectivity under mild conditions.[4]
-
Chiral Catalysts: The use of chiral catalysts or ligands can promote enantioselective deuteration.
-
-
Protecting Groups: The choice of N-protecting group on the amino acid can influence the degree of racemization. Some protecting groups may help to maintain the stereochemical integrity of the α-carbon.
-
Post-Synthesis Resolution: If racemization cannot be completely avoided, the racemic mixture can be resolved into its separate enantiomers using techniques like chiral chromatography.[1]
Question 3: The yield of my this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from a variety of issues throughout the synthetic process, from incomplete reactions to product loss during purification.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates for deuterated compounds.[5]
-
Solution: Extend reaction times or use more forcing conditions (e.g., higher temperature, more active catalyst) cautiously, while monitoring for side reactions.[5]
-
-
Side Reactions:
-
Degradation: The starting material or product may be degrading under the reaction conditions.
-
Solution: Analyze the crude reaction mixture by techniques like NMR or mass spectrometry to identify byproducts and adjust conditions accordingly (e.g., lower temperature, different solvent).
-
-
Purification Losses:
-
Suboptimal Chromatography: The chosen chromatography conditions (e.g., column type, mobile phase) may not be suitable for separating the product from impurities, leading to co-elution and loss of pure product.
-
Solution: Optimize the purification protocol. For amino acids, ion-exchange chromatography is often effective.
-
Precipitation/Crystallization Issues: If using precipitation or crystallization for purification, ensure optimal solvent/anti-solvent systems and conditions are used to maximize recovery.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve direct H/D exchange on α-aminobutyric acid or a suitable precursor. These include:
-
Metal-Catalyzed H/D Exchange: This typically involves using a heterogeneous catalyst like Platinum on carbon (Pt/C) or Ruthenium on carbon (Ru/C) with a deuterium source like D₂O or D₂ gas.[1]
-
Acid or Base-Catalyzed H/D Exchange: Using deuterated acids (e.g., DCl, D₂SO₄) or bases (e.g., NaOD) in a deuterated solvent can facilitate the exchange. However, these methods often lead to racemization.[1]
-
Biocatalytic Deuteration: Employing enzymes like aminotransferases or α-oxo-amine synthases can provide high site- and stereoselectivity under mild conditions.[4][6]
Q2: How can I determine the percentage of deuterium incorporation in my final product?
A2: The most common and effective methods for determining deuterium incorporation are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: By comparing the integration of the α-proton signal in the deuterated sample to that of a non-deuterated standard, you can calculate the percentage of deuterium incorporation.
-
²H NMR: This technique directly detects the deuterium nucleus, providing a clear signal for the deuterated position.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated molecules based on their mass-to-charge ratio, allowing for the quantification of the isotopic enrichment.
Q3: What are the recommended purification techniques for this compound?
A3: The choice of purification technique depends on the scale of the synthesis and the nature of the impurities. Common methods include:
-
Ion-Exchange Chromatography (IEC): This is a highly effective method for separating amino acids from other charged and uncharged impurities.
-
Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be a simple and effective way to achieve high purity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For small-scale synthesis or when high purity is critical, preparative HPLC with a suitable column (e.g., reversed-phase or chiral) can be used.
Q4: How should I store my this compound product?
A4: Like most amino acids, this compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation. Storing it under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial, especially for long-term storage.
Data Presentation
Table 1: Comparison of Catalytic Systems for α-Deuteration of Amino Acids
| Catalyst System | Deuterium Source | Temperature (°C) | Typical Deuterium Incorporation (%) | Key Advantages | Potential Challenges |
| Pt/C | D₂O | 150-200 | 70-95 | Readily available catalyst | High temperatures can lead to side reactions and racemization |
| Ru/C with NaOH | D₂O | 70-90 | >95 | High stereoselectivity | Requires basic conditions which may not be suitable for all substrates |
| Benzaldehyde/Cs₂CO₃ | D₂O | 40-60 | >90 | Mild conditions, no protecting groups needed[7][8] | May not be suitable for all amino acid side chains |
| α-oxo-amine synthase | D₂O | 25-37 | >95 | High site- and stereoselectivity, mild conditions[4] | Enzyme availability and substrate scope can be limited |
Experimental Protocols
Protocol 1: General Procedure for Ru/C-Catalyzed α-Deuteration of α-Aminobutyric Acid
Materials:
-
L-α-Aminobutyric acid
-
5% Ruthenium on carbon (Ru/C)
-
Sodium hydroxide (NaOH)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vessel with magnetic stirring and temperature control
Procedure:
-
To a reaction vessel, add L-α-aminobutyric acid (1 equivalent).
-
Add 5% Ru/C catalyst (10% w/w of the amino acid).
-
Add sodium hydroxide (3 equivalents).
-
Add D₂O to achieve a suitable concentration (e.g., 0.5 M).
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 15 minutes.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Maintain the reaction at 90°C for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR to determine the extent of deuteration.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst. Wash the celite pad with D₂O.
-
Neutralize the filtrate with an appropriate acid (e.g., HCl in D₂O) to pH 7.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by ion-exchange chromatography or recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and deuterium incorporation.
Protocol 2: Analysis of Deuterium Incorporation by ¹H NMR
Materials:
-
This compound sample
-
Non-deuterated α-aminobutyric acid standard
-
D₂O for sample preparation
-
NMR spectrometer
Procedure:
-
Prepare a solution of the this compound sample in D₂O.
-
Prepare a solution of the non-deuterated α-aminobutyric acid standard in D₂O at the same concentration.
-
Acquire a ¹H NMR spectrum for both the sample and the standard under identical conditions.
-
Identify the signal corresponding to the α-proton of α-aminobutyric acid.
-
Integrate the α-proton signal for both the sample (I_sample) and the standard (I_standard).
-
Calculate the percentage of deuterium incorporation using the following formula: % Deuterium Incorporation = (1 - (I_sample / I_standard)) * 100
Mandatory Visualization
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binary Catalytic Hydrogen/Deuterium Exchange of Free α-Amino Acids and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for H-Abu-OH-d2 Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of H-Abu-OH-d2 labeled peptides. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing this compound?
A1: The primary challenges in purifying this compound labeled peptides stem from the physicochemical changes introduced by deuterium labeling. These challenges include:
-
Altered Hydrophobicity: Deuterium labeling can subtly alter the hydrophobicity of the peptide, which may affect its interaction with reversed-phase chromatography media.[1]
-
Aggregation: Peptides containing hydrophobic residues, including deuterated ones, are prone to aggregation, which can lead to low recovery and poor peak shape during purification.[2][3]
-
Co-elution with Impurities: The deuterated peptide may co-elute with closely related impurities, such as deletion or truncated sequences, making separation difficult.[4]
-
Low Yield: Incomplete coupling reactions during solid-phase peptide synthesis (SPPS) and aggregation can contribute to lower overall yields of the final purified peptide.[5][6]
Q2: How does deuterium labeling affect the retention time in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)?
A2: Deuterium-labeled peptides often exhibit slightly different retention times compared to their non-deuterated counterparts in RP-HPLC. Typically, deuterated peptides elute slightly earlier.[7] This is attributed to the "isotope effect," where the heavier deuterium atom can alter the peptide's conformation and interaction with the stationary phase. The magnitude of this shift can vary depending on the peptide sequence, the position of the label, and the chromatographic conditions.
Q3: What is the recommended starting point for developing an HPLC purification method for an this compound labeled peptide?
A3: A good starting point for developing an HPLC purification method is to use a standard reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[4][8] The gradient should be optimized to ensure good separation of the target peptide from impurities. A shallow gradient around the expected elution time of the peptide can improve resolution.[2]
Q4: How can I improve the solubility of my this compound labeled peptide for purification?
A4: Improving peptide solubility is crucial for successful purification.[3] Here are some strategies:
-
Solvent Selection: For hydrophobic peptides, dissolving the crude product in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with the initial mobile phase can be effective.[2]
-
pH Adjustment: Modifying the pH of the loading buffer can alter the charge state of the peptide and improve its solubility.
-
Chaotropic Agents: In cases of severe aggregation, the use of chaotropic agents like guanidinium chloride in the initial dissolution step can be beneficial, although care must be taken to ensure compatibility with the HPLC system.[9]
Troubleshooting Guides
HPLC Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery | - Peptide precipitation on the column.- Irreversible adsorption to the stationary phase.- Aggregation in solution. | - Ensure the peptide is fully dissolved before injection.- Use a less hydrophobic column (e.g., C8 or C4).- Increase the column temperature (e.g., 40-60°C) to improve solubility.[2]- Passivate the HPLC system to reduce non-specific binding. |
| Broad or Tailing Peaks | - Secondary interactions with the column.- Peptide aggregation.- Suboptimal mobile phase conditions. | - Optimize the concentration of the ion-pairing agent (e.g., 0.1% TFA).- Employ a shallower gradient during elution.- Increase the column temperature.[2] |
| Co-elution of Labeled and Unlabeled Peptides | - Insufficient chromatographic resolution. | - Use a longer column or a column with a smaller particle size for higher efficiency.- Optimize the mobile phase composition and gradient slope. |
Solid-Phase Extraction (SPE) Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery | - Analyte breakthrough during loading.- Incomplete elution.- Irreversible binding to the sorbent. | - Ensure the sample is loaded in a weak solvent to promote binding.- Optimize the wash solvent to remove impurities without eluting the peptide.- Increase the strength and/or volume of the elution solvent.[10][11]- Collect and analyze all fractions (flow-through, wash, and elution) to determine where the loss is occurring.[10][11] |
| Poor Purity | - Inefficient washing.- Co-elution of impurities with the peptide. | - Increase the strength or volume of the wash solvent.- Use a different SPE sorbent with a different selectivity.- Optimize the elution by using a step gradient to selectively elute the target peptide. |
| Inconsistent Results | - Variable packing of the SPE cartridge.- Inconsistent sample loading or elution flow rates. | - Use pre-packed, high-quality SPE cartridges.- Employ an automated or semi-automated SPE system for better control over flow rates. |
Quantitative Data
Direct quantitative comparisons of purification yields and purities for this compound labeled peptides versus their non-deuterated counterparts are not extensively available in published literature. However, the following table summarizes the expected impact of deuteration on key purification parameters based on general observations for deuterated peptides.
| Parameter | Deuterated Peptide (this compound) | Non-Deuterated Peptide (H-Abu-OH) | Rationale |
| HPLC Retention Time | Tends to be slightly shorter.[7] | Baseline | The kinetic isotope effect can lead to subtle conformational changes affecting interaction with the stationary phase. |
| Purification Yield | May be slightly lower. | Generally higher. | Potential for increased aggregation and slightly different solubility can lead to losses during purification steps. |
| Purity | Achievable to >95% with optimization. | Achievable to >95% with standard methods. | While challenges exist, high purity can be achieved for deuterated peptides with careful method development. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide
This protocol outlines the general steps for the manual synthesis of a peptide containing an this compound residue using Fmoc/tBu chemistry.[6][12][13]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's free amine. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the standard Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Incorporation of this compound: Follow the same coupling procedure as in step 3, using Fmoc-H-Abu-OH-d2-OH.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.
-
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
Visualizations
Experimental Workflow for Purification and Analysis
Caption: Workflow for the synthesis, purification, and analysis of this compound labeled peptides.
GABAergic Signaling Pathway
H-Abu-OH is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Peptides containing this compound can be used as research tools to study GABAergic signaling.
Caption: Simplified diagram of a GABAergic synapse where this compound labeled peptides could be used to study receptor binding and neurotransmitter uptake.[14][15][16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. sanitech-engineers.com [sanitech-engineers.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
Technical Support Center: Enhancing Signal Intensity of H-Abu-OH-d2 in NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the nuclear magnetic resonance (NMR) signal intensity of H-Abu-OH-d2 (deuterated 2-aminobutyric acid).
Troubleshooting Guides
This section addresses common issues encountered during NMR experiments with this compound, offering step-by-step solutions.
Issue 1: Weak or Noisy NMR Signal
A low signal-to-noise ratio is a frequent challenge in NMR spectroscopy.[1] This can be caused by insufficient sample concentration, poor magnetic field homogeneity, incorrect instrument settings, or the presence of impurities.[1]
Q: My this compound signal is very weak. What should I check first?
A: Start by verifying your sample preparation and concentration. Insufficient concentration is the most common reason for a weak signal.[1] For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a good starting point.[1]
-
Experimental Protocol: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent where the analyte is soluble, such as D₂O.[2][3]
-
Dissolution: Dissolve the sample completely in approximately 0.6-0.7 mL of the deuterated solvent. Gentle vortexing or sonication can aid dissolution.[1]
-
Filtration: To remove particulate matter that can degrade spectral quality, filter the sample directly into a clean NMR tube.[1][4] A common method is to use a Pasteur pipette with a small plug of glass wool.[5][6]
-
Volume Check: Ensure the sample height in the NMR tube is adequate to be within the detection coil, typically 4-5 cm.[1]
-
Issue 2: Broad NMR Peaks
Broad peaks can obscure signal information and reduce the apparent signal intensity.
Q: The peaks in my this compound spectrum are broad. What could be the cause and how can I fix it?
A: Broad peaks can result from several factors, including poor shimming, high sample viscosity, or the presence of paramagnetic impurities.[4]
-
Troubleshooting Steps:
-
Improve Shimming: Poor magnetic field homogeneity is a common cause of broad lines.[1] Perform an automated shimming routine, followed by manual adjustments if necessary, to optimize the field homogeneity.[1]
-
Reduce Viscosity: Highly concentrated or viscous samples can lead to line broadening.[4] If possible, dilute your sample or acquire the spectrum at a higher temperature to decrease viscosity.
-
Filter the Sample: Suspended particles can disrupt the magnetic field homogeneity.[4] Ensure your sample is free of any solid impurities by filtering it.[6]
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the NMR signal of this compound?
A: The primary purpose of a deuterated solvent is to provide a lock signal for the spectrometer.[6] However, the solvent can also influence the chemical shifts of your analyte, which can be advantageous for resolving overlapping signals.[7][8] For this compound, D₂O is a common choice. Be aware that the chemical shift of exchangeable protons, like those in amine and carboxylic acid groups, can be pH-dependent.[9]
Q2: I have a limited amount of this compound. How can I still obtain a good spectrum?
A: For sample-limited situations, consider using specialized NMR tubes, such as Shigemi tubes. These tubes are designed to achieve the necessary sample height with a smaller volume, effectively increasing the concentration within the detection coil.[5]
Q3: Can deuterium labeling itself affect the signal intensity?
A: Yes, deuterium labeling is a powerful technique to improve NMR data quality, especially for larger molecules, by reducing dipolar interactions and increasing relaxation times.[10] For a small molecule like this compound, the primary benefit of deuteration is often for mechanistic studies or to simplify spectra by removing specific proton signals. The principles of signal enhancement through proper sample preparation and parameter optimization remain crucial.
Data Presentation
Table 1: Key NMR Acquisition Parameters for Signal Enhancement
| Parameter | Recommended Setting | Rationale |
| Number of Scans (NS) | Increase as needed (e.g., 16, 64, 256) | Signal-to-noise ratio improves with the square root of the number of scans.[4] |
| Relaxation Delay (d1) | 1-2 seconds for routine spectra | Allows for sufficient relaxation of the nuclei between pulses, preventing signal saturation.[1][11] |
| Acquisition Time (AQ) | 2-4 seconds | A longer acquisition time can improve resolution.[1] |
| Pulse Width (P1) | Use a calibrated 30° or 90° pulse | A 90° pulse provides the maximum signal in a single scan.[1] |
| Receiver Gain (RG) | Set automatically or adjust carefully | Optimizes the signal amplification without overloading the detector.[1] |
Visualizations
Diagram 1: Troubleshooting Workflow for Low NMR Signal Intensity
Caption: A step-by-step workflow for troubleshooting poor NMR signal.
Diagram 2: Logical Relationships in NMR Sample Preparation
Caption: Key relationships in NMR sample preparation for optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]
- 11. chemistry.mit.edu [chemistry.mit.edu]
Validation & Comparative
Comparative Guide for Validating H-Abu-OH-d2 Incorporation Site in Peptides
For researchers, scientists, and drug development professionals, confirming the precise location of a modified amino acid within a peptide is a critical step in ensuring the integrity and function of a synthesized molecule. This guide provides a comprehensive comparison of the primary analytical techniques used to validate the incorporation site of deuterated L-2-aminobutyric acid (H-Abu-OH-d2), a non-proteinogenic amino acid increasingly used in peptide-based therapeutics.
The methods compared are Tandem Mass Spectrometry (MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation. Each technique is evaluated based on its principle, performance, and specific protocols, with quantitative data summarized for easy comparison.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is a powerful technique for peptide sequencing and identifying post-translational or synthetic modifications. It involves the fragmentation of a selected peptide ion and the analysis of the resulting fragment ions to determine the amino acid sequence and the location of any modifications.
Principle
A peptide containing this compound will have a specific mass increase corresponding to the deuterium incorporation. In the first stage of mass spectrometry (MS1), the mass-to-charge ratio (m/z) of the intact peptide is measured to confirm the overall incorporation of the deuterated amino acid. In the second stage (MS2), the peptide ion is isolated and fragmented, typically by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions (b- and y-ions) are measured, and the mass shift caused by the deuterated Abu residue will be observed on the fragment ions that contain it, thus pinpointing its location in the sequence.
Performance
Tandem MS is highly sensitive, requires a relatively small amount of sample, and is well-suited for high-throughput analysis.[1][2] It is particularly effective at identifying the location of modifications that result in a mass change.[2] However, it can be challenging to distinguish between isobaric amino acids (e.g., leucine and isoleucine) without specific fragmentation methods.[1]
Data Presentation: Quantitative Comparison
| Parameter | Tandem Mass Spectrometry (MS/MS) | NMR Spectroscopy | Edman Degradation |
| Sensitivity | Femtomole to attomole range[1] | Micromolar to millimolar range | Picomole to high femtomole range[1] |
| Sample Amount | ng to µg | mg | µg |
| Resolution | Can pinpoint modification to a single residue | Atomic level resolution | Single residue per cycle |
| Accuracy | High mass accuracy (ppm) | High structural accuracy | High sequence accuracy for N-terminus |
| Throughput | High | Low to medium | Low |
| De Novo Sequencing | Possible but can be complex | Not a direct sequencing method | Yes, for N-terminal sequence |
Experimental Protocol: LC-MS/MS for this compound Localization
-
Sample Preparation:
-
Dissolve the peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile.
-
The final concentration should be in the low µg/mL to ng/mL range.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% formic acid.
-
-
Mass Spectrometry (MS1) Analysis:
-
Analyze the eluting peptide using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire full scan MS1 spectra to determine the m/z of the intact peptide and confirm the mass shift corresponding to this compound incorporation.
-
-
Tandem Mass Spectrometry (MS2) Analysis:
-
Perform data-dependent acquisition, where the precursor ion corresponding to the deuterated peptide is selected for fragmentation.
-
Use CID or HCD to generate fragment ions.
-
Acquire MS2 spectra of the fragment ions.
-
-
Data Analysis:
-
Use protein sequencing software to analyze the MS2 spectra.
-
Identify the b- and y-ion series.
-
Locate the mass shift corresponding to this compound on the fragment ions to determine its position in the peptide sequence.
-
Visualization: MS/MS Workflow
Caption: Workflow for this compound localization by LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. It can provide detailed information about the connectivity and spatial arrangement of atoms, making it ideal for unambiguously identifying the location of an isotopic label like deuterium.
Principle
The incorporation of deuterium in place of a proton in the this compound residue will lead to the disappearance of the corresponding proton signal in the 1H NMR spectrum. By comparing the NMR spectra of the deuterated and non-deuterated peptide, the position of the modification can be determined. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign all the proton signals in the peptide, allowing for the precise identification of the residue that has been deuterated.
Performance
NMR provides unambiguous structural information at the atomic level.[3] It does not require a reference standard for the modified amino acid. However, NMR is less sensitive than MS and requires a larger amount of pure sample.[4] The complexity of the spectra increases with the size of the peptide, which can make analysis challenging for larger molecules.[3]
Experimental Protocol: 2D NMR for this compound Localization
-
Sample Preparation:
-
Dissolve a high-purity (>95%) sample of the deuterated peptide in a suitable NMR solvent (e.g., D2O or a mixture of H2O/D2O).
-
The concentration should typically be in the range of 1-5 mM.[5]
-
A non-deuterated version of the peptide is also required for comparison.
-
-
NMR Data Acquisition:
-
Acquire a 1D 1H NMR spectrum of both the deuterated and non-deuterated peptides.
-
Acquire 2D NMR spectra (COSY, TOCSY, and NOESY) for the non-deuterated peptide to achieve full resonance assignment.
-
Acquire a 2D COSY or TOCSY spectrum for the deuterated peptide.
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Assign all proton resonances in the non-deuterated peptide using the 2D NMR data.
-
Compare the 1D and 2D spectra of the deuterated and non-deuterated peptides.
-
Identify the missing proton signals in the spectrum of the deuterated peptide.
-
The residue corresponding to the missing signals is the site of this compound incorporation.
-
Visualization: NMR Analysis Workflow
References
A Comparative Guide to H-Abu-OH-d2 and Other Stable Isotope Labels for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of proteomics and drug development, the accurate quantification of protein synthesis, turnover, and localization is paramount. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful and indispensable tool for these investigations. This guide provides a comprehensive comparison of H-Abu-OH-d2, a deuterated non-canonical amino acid, with other widely used stable isotope labeling techniques, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Dimethyl Labeling, and Azidohomoalanine (AHA) Labeling.
This objective comparison, supported by available experimental data and detailed methodologies, aims to equip researchers with the knowledge to select the most appropriate labeling strategy for their specific experimental needs.
Principles of Stable Isotope Labeling
Stable isotope labeling methods introduce atoms with heavier isotopes (e.g., ²H, ¹³C, ¹⁵N) into proteins, creating a mass shift that can be detected by a mass spectrometer. This allows for the differentiation and relative quantification of proteins from different experimental conditions.
This compound: This is the deuterated form of 2-aminobutanoic acid. As a non-canonical amino acid, its incorporation into proteins relies on the cellular translational machinery recognizing it as an analog of a canonical amino acid, likely methionine or other structurally similar amino acids. The deuterium label provides a mass shift for quantification. Deuteration is also known to potentially increase the metabolic stability of compounds, a desirable feature in drug development.[1][2]
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture): A metabolic labeling technique where cells are grown in media containing "heavy" isotopically labeled essential amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine).[3][4][5] This results in the incorporation of the heavy amino acids into all newly synthesized proteins.
Dimethyl Labeling: A chemical labeling method where primary amines (N-terminus and lysine side chains) of peptides are modified with "light" or "heavy" dimethyl groups using formaldehyde and a reducing agent.[6][7][8] This post-digestion labeling is applicable to a wide range of sample types.
AHA (Azidohomoalanine) Labeling: A bioorthogonal labeling technique where AHA, a methionine analog containing an azide group, is metabolically incorporated into newly synthesized proteins.[9][10][11] The azide group allows for the subsequent "click" reaction with an alkyne-containing reporter tag for enrichment and detection.
Comparative Analysis of Labeling Strategies
The choice of a stable isotope labeling strategy depends on various factors, including the biological system, experimental goals, and available instrumentation. The following table provides a comparative overview of this compound and other common labeling methods.
| Feature | This compound | SILAC | Dimethyl Labeling | AHA Labeling |
| Labeling Principle | Metabolic incorporation of a deuterated non-canonical amino acid. | Metabolic incorporation of ¹³C or ¹⁵N labeled essential amino acids. | Chemical labeling of primary amines on peptides. | Metabolic incorporation of a bioorthogonal non-canonical amino acid. |
| Incorporation Level | Dependent on cellular uptake and competition with canonical amino acids. Potentially lower than SILAC. | High, near 100% incorporation in proliferating cells.[3] | High, targets all peptides with primary amines. | Dependent on methionine concentration and cell type. |
| Metabolic Stability | Deuteration can increase metabolic stability and half-life of the label.[1][2] | Stable, as the isotopes are integral to the amino acid structure. | Stable covalent modification. | Stable covalent modification. |
| Effect on Protein Function | Minimal, as deuterium is chemically similar to hydrogen. However, the non-canonical nature might have subtle effects. | Generally considered non-perturbing to protein function. | Can alter peptide charge and fragmentation, potentially affecting identification.[12] | The bulky azide group could potentially influence protein folding and function in some cases. |
| Sample Compatibility | Primarily for cell culture and potentially in vivo models. | Primarily for cell culture; in vivo SILAC is complex and expensive. | Applicable to virtually any sample type, including tissues and clinical samples. | Cell culture and in vivo models. |
| Workflow Stage | In vivo/in situ (metabolic). | In vivo/in situ (metabolic). | In vitro (post-digestion). | In vivo/in situ (metabolic). |
| Quantification | MS1 level, based on mass shift of deuterated peptides. | MS1 level, based on mass shift of heavy/light peptide pairs. | MS1 level, based on mass shift of heavy/light peptide pairs. | Enrichment followed by MS1 or MS2 quantification, or fluorescence detection. |
| Multiplexing | Limited, typically two-plex (labeled vs. unlabeled). | Up to 3-plex with different isotopes of lysine and arginine.[5] | 2-plex or 3-plex with different isotopic formaldehydes.[7] | Multiplexing is possible with different clickable tags. |
| Cost | Reagent cost can be a factor. | Labeled amino acids and media can be expensive. | Reagents are relatively inexpensive.[6] | Reagents can be moderately expensive. |
Experimental Data and Performance
While direct comparative data for this compound is limited, we can infer its performance based on studies of other deuterated compounds and compare it to established methods.
Incorporation Efficiency
-
Deuterated Amino Acids (General): The incorporation efficiency of deuterated amino acids can be high, but is dependent on the specific amino acid and the biological system. For instance, studies with deuterated leucine have shown effective incorporation in E. coli and S. cerevisiae.
-
SILAC: SILAC is known for its high incorporation efficiency, often exceeding 95% after five to six cell doublings, leading to accurate quantification.[3]
-
AHA: The incorporation efficiency of AHA is dependent on the concentration of methionine in the culture medium, as they compete for the same metabolic pathway.
Metabolic Stability
A key advantage of using deuterated compounds like this compound is the potential for increased metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond.[1][2] This can lead to a longer biological half-life of the labeled protein, which is particularly advantageous for long-term protein turnover studies and in drug development for improving the pharmacokinetic properties of therapeutic proteins.
Impact on Mass Spectrometry Analysis
-
Deuterated Labels: Deuterium labeling results in a mass shift that is readily detectable by mass spectrometry. The chromatographic behavior of deuterated peptides is generally very similar to their non-deuterated counterparts, which simplifies data analysis.
-
SILAC: SILAC also provides clear mass shifts between heavy and light peptide pairs, with minimal impact on chromatographic performance.
-
Dimethyl Labeling: While a robust quantification method, dimethyl labeling can sometimes lead to a slight decrease in the number of peptide identifications compared to SILAC.[12]
Experimental Protocols
Detailed and validated protocols are crucial for the successful implementation of any stable isotope labeling experiment.
General Protocol for Metabolic Labeling with this compound
This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.
-
Cell Culture Preparation: Culture cells in standard growth medium to the desired confluency.
-
Labeling Medium Preparation: Prepare a custom medium that is deficient in the amino acid that this compound is intended to replace (e.g., methionine-free medium). Supplement this medium with a specific concentration of this compound. The optimal concentration needs to be determined empirically.
-
Labeling: Replace the standard medium with the this compound containing medium and culture the cells for a desired period. The labeling time will depend on the protein turnover rate and the experimental goals.
-
Cell Harvest and Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Digestion: Extract the proteins and digest them into peptides using an appropriate protease (e.g., trypsin).
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use appropriate software to identify peptides and quantify the relative abundance of the deuterated and non-deuterated forms.
SILAC Experimental Protocol
A detailed protocol for SILAC can be found in various publications and commercial kits.[3][5] The general workflow involves:
-
Adaptation Phase: Cells are cultured for several passages in SILAC medium containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine) to ensure complete incorporation.
-
Experimental Phase: The two cell populations are subjected to different experimental conditions.
-
Sample Combination: The "light" and "heavy" cell populations are combined, typically in a 1:1 ratio.
-
Protein Extraction and Digestion: Proteins are extracted and digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by mass spectrometry.
-
Data Analysis: The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Dimethyl Labeling Protocol
Detailed protocols for dimethyl labeling are readily available.[6][8] The key steps include:
-
Protein Digestion: Proteins from different samples are extracted and digested into peptides separately.
-
Labeling: Each peptide sample is labeled with either the "light" (CH₂O) or "heavy" (CD₂O) version of formaldehyde in the presence of a reducing agent (sodium cyanoborohydride).
-
Sample Combination: The labeled peptide samples are mixed together.
-
LC-MS/MS Analysis: The combined sample is analyzed by mass spectrometry.
-
Data Analysis: The relative quantification is performed by comparing the peak intensities of the "light" and "heavy" labeled peptide pairs.
AHA Labeling Protocol
Protocols for AHA labeling are well-established.[11] The workflow is as follows:
-
Metabolic Labeling: Cells are incubated with AHA in methionine-free medium.
-
Cell Lysis: Cells are lysed to extract the proteins.
-
Click Chemistry: The azide-containing proteins are reacted with an alkyne-functionalized tag (e.g., biotin-alkyne or a fluorescent alkyne) via a copper-catalyzed click reaction.
-
Enrichment/Detection: Biotin-tagged proteins can be enriched using streptavidin beads, while fluorescently tagged proteins can be detected by in-gel fluorescence or flow cytometry.
-
Mass Spectrometry Analysis: Enriched proteins are digested and analyzed by LC-MS/MS for identification and quantification.
Visualizing Experimental Workflows
To further clarify the distinct processes of these labeling techniques, the following diagrams illustrate their core workflows.
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. Proteome Dynamics from Heavy Water Metabolic Labeling and Peptide Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. MR - Deuteration of proteins boosted by cell lysates: high-resolution amide and Hα magic-angle-spinning (MAS) NMR without the reprotonation bottleneck [mr.copernicus.org]
H-Abu-OH-d2 vs. H-Abu-OH: A Comparative Guide for Researchers
The Deuterium Advantage: Enhancing Metabolic Stability
The primary rationale for deuterating drug candidates lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are often slower when a C-D bond is present. This can lead to a significant improvement in the metabolic stability of the molecule.[1][2][3]
Key benefits of improved metabolic stability include:
-
Increased half-life: A slower rate of metabolism can lead to a longer circulation time in the body.
-
Reduced metabolite-related toxicity: If the metabolites of a compound are responsible for adverse effects, slowing their formation can improve the safety profile.
-
Lower required dosage: A longer-acting drug may require less frequent administration or a lower dose to achieve the desired therapeutic effect.
H-Abu-OH: A Non-Proteinogenic Amino Acid with Diverse Roles
H-Abu-OH, or 2-Aminobutanoic acid, is a non-proteinogenic alpha-amino acid, meaning it is not one of the 20 standard amino acids incorporated into proteins during translation.[4] It has been investigated for its own biological activities and as a building block for the synthesis of other pharmacologically active compounds.
Notably, H-Abu-OH has been shown to:
-
Inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in mouse bone marrow-derived macrophages at concentrations of 0.1 and 1 mM.[5]
-
Serve as a synthetic precursor for the antiepileptic drug levetiracetam and the antimycobacterial agent ethambutol.[5]
H-Abu-OH-d2: A Predicted Profile of Enhanced Performance
Based on the principles of the kinetic isotope effect, this compound is anticipated to exhibit superior metabolic stability compared to its non-deuterated counterpart, H-Abu-OH. The specific position of the deuterium atom(s) in this compound would be critical in determining the extent of this metabolic advantage. If deuteration occurs at a site susceptible to enzymatic attack and metabolism, a pronounced increase in stability is expected.
The following table summarizes the predicted comparative performance based on these principles:
| Feature | H-Abu-OH | This compound (Predicted) | Rationale |
| Metabolic Stability | Susceptible to standard metabolic pathways for amino acids. | Higher metabolic stability. | The stronger C-D bond slows down enzymatic cleavage, a key step in metabolism.[1][2][3] |
| Half-life in vivo | Shorter | Longer | A direct consequence of increased metabolic stability. |
| Biological Activity | Established inhibitory effect on NO production.[5] | Potentially prolonged or enhanced activity. | A longer half-life could lead to sustained target engagement. |
| Dosage Requirement | Standard | Potentially lower | A longer duration of action may allow for reduced dosing frequency or amount. |
Experimental Considerations and Methodologies
To empirically validate the predicted advantages of this compound, a series of in vitro and in vivo biological assays would be necessary.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of H-Abu-OH and this compound.
Experimental Protocol:
-
Incubation: Incubate H-Abu-OH and this compound separately with liver microsomes (human or other species of interest) or hepatocytes. These preparations contain the primary drug-metabolizing enzymes.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Quench the reaction and analyze the concentration of the parent compound (H-Abu-OH or this compound) at each time point using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the percentage of the parent compound remaining over time. The rate of disappearance will indicate the metabolic stability.
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of H-Abu-OH and this compound in an animal model.
Experimental Protocol:
-
Dosing: Administer equivalent doses of H-Abu-OH and this compound to separate groups of laboratory animals (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.
-
Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the respective compound using LC-MS.
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Visualizing the Concepts
To further illustrate the underlying principles and experimental workflows, the following diagrams are provided.
Caption: The stronger C-D bond in this compound is expected to slow enzymatic metabolism.
Caption: A typical workflow for assessing in vitro metabolic stability.
Conclusion
While direct experimental comparisons between this compound and H-Abu-OH are not yet published, the well-documented effects of deuteration strongly suggest that this compound would exhibit enhanced metabolic stability. This could translate to a more favorable pharmacokinetic profile and potentially improved therapeutic efficacy in various biological assays and in vivo models. For researchers investigating the biological roles of H-Abu-OH or utilizing it as a synthetic scaffold, the deuterated analog presents a compelling option for developing more robust and effective molecules. The experimental frameworks outlined in this guide provide a clear path for the empirical validation of these predicted advantages.
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Enantioenriched α-Deuterated α-Amino Acids Enabled by an Organophotocatalytic Radical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan | MDPI [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
A Comparative Guide to the Isotopic Purity Analysis of H-Abu-OH-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the isotopic purity of deuterated L-α-aminobutyric acid (H-Abu-OH-d2). Deuterium-labeled amino acids are invaluable tools in pharmaceutical research, metabolic studies, and structural biology.[1] The precise quantification of isotopic enrichment is a critical quality attribute, ensuring the accuracy and reliability of experimental results. This document outlines the primary analytical techniques, presents detailed experimental protocols, and compares this compound with other labeled alternatives.
Core Analytical Methodologies: A Comparison
The two principal techniques for assessing the isotopic purity of labeled compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[2] Each method offers distinct advantages and provides complementary information.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Provides the distribution of isotopologues (e.g., d0, d1, d2) and overall isotopic enrichment.[2] | Determines the specific location of deuterium atoms and quantifies site-specific enrichment.[3] |
| Sensitivity | High (picomole to femtomole range).[4] | Lower, requires more sample (micromole to nanomole range).[4] |
| Quantification | Excellent for determining the relative abundance of different mass species. | Inherently quantitative, allowing for precise measurement of isotopic ratios at specific atomic positions.[3][4] |
| Structural Information | Fragmentation analysis (MS/MS) can help locate the label, but it is not always straightforward. | Unambiguously confirms the position of the deuterium label.[2] |
| Sample Preparation | Often requires chromatographic separation (LC or GC) prior to analysis.[5] | Minimal sample preparation is needed, but requires dissolution in a suitable deuterated solvent.[4] |
| Throughput | High, especially when coupled with liquid chromatography for automated analysis.[2] | Lower, as NMR experiments can require longer acquisition times. |
| Key Advantage | Superior sensitivity and ability to resolve complex mixtures.[4] | Provides definitive structural information and site-specific purity.[3] |
Quantitative Data Summary
Ensuring the quality of a deuterated standard involves assessing its chemical purity and, critically, its isotopic composition. Below is a sample data table illustrating the key parameters for a batch of this compound.
Table 2.1: Isotopic Purity Specification for a Representative Batch of this compound
| Parameter | Specification | Value (Hypothetical Batch) | Method of Determination |
| Chemical Purity | >98% | 99.6% | HPLC |
| Isotopic Enrichment (D atom %) | ≥98% | 99.2% | High-Resolution Mass Spectrometry (HRMS) |
| Isotopologue Distribution | High-Resolution Mass Spectrometry (HRMS) | ||
| d0 (unlabeled) | Report Value | 0.2% | HRMS |
| d1 | Report Value | 1.1% | HRMS |
| d2 (desired species) | ≥97% | 98.7% | HRMS |
| Deuterium Location | α,β-d2 | Confirmed | ¹H and ²H NMR Spectroscopy |
Comparison with Alternatives
While this compound is used for specific research applications, it is important to understand its properties in the context of other labeling strategies.
-
Alternative Deuterated Amino Acids: Amino acids like L-Alanine-d4, L-Leucine-d10, and L-Valine-d8 are commonly used in metabolic labeling studies (e.g., SILAC).[6] The choice of amino acid depends on the biological pathway of interest and its natural abundance in proteins. The analytical principles for determining isotopic purity remain the same (MS and NMR). However, factors like potential for metabolic scrambling—where the deuterium label is transferred to other molecules—can vary between amino acids.[7]
-
Alternative Isotopic Labels: Besides deuterium (²H), other stable isotopes like ¹³C and ¹⁵N are widely used.[8]
-
¹³C-Labeling: Often preferred for metabolic flux analysis as the carbon backbone is typically more stable than C-H bonds, reducing concerns about isotope exchange with the solvent.[9]
-
¹⁵N-Labeling: Primarily used to trace nitrogen metabolism and in NMR studies to enhance spectral dispersion.[10]
-
Comparison Point: Deuterium labeling is often more cost-effective. However, the potential for hydrogen-deuterium (H/D) exchange with protic solvents must be carefully managed during sample preparation and analysis.[5][11] The larger mass difference between H and D can also lead to more pronounced kinetic isotope effects, a property that is sometimes exploited in drug development to slow metabolism.[12]
-
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general method for determining the isotopologue distribution of this compound.
Objective: To quantify the relative abundance of d0, d1, and d2 species.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water/methanol) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 1 µg/mL with the initial mobile phase.
-
-
Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[13]
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient suitable for eluting a polar amino acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-110 to observe all isotopologues.
-
Resolution: Set to >60,000 to ensure baseline separation of the isotopologue peaks.[13]
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z of the [M+H]⁺ ions for d0 (unlabeled), d1, and d2 H-Abu-OH.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each species relative to the total integrated area of all isotopologues.
-
Protocol 2: Confirmation of Deuterium Position by NMR Spectroscopy
Objective: To confirm the α,β-d2 labeling pattern and assess site-specific purity.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O with a pH indicator/buffer).
-
Instrumentation: A high-frequency NMR spectrometer (e.g., 400 MHz or higher).[14]
-
¹H NMR Analysis:
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Analysis: In a fully deuterated this compound sample, the signals corresponding to the α- and β-protons should be absent or significantly diminished. The isotopic purity at these sites can be estimated by comparing the integral of any residual proton signals to the integral of the methyl (γ) proton signal.
-
-
²H (Deuterium) NMR Analysis:
-
Acquisition: Acquire a one-dimensional ²H NMR spectrum.
-
Analysis: The presence of signals at the expected chemical shifts for the α and β positions confirms the successful incorporation of deuterium at those sites. The relative integration of these signals can provide information on the site-specific distribution of the label.
-
Visualized Workflows and Relationships
Caption: A comparative workflow for isotopic purity analysis using MS and NMR.
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. researchgate.net [researchgate.net]
- 6. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 7. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR studies of structure and dynamics of isotope enriched proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan | MDPI [mdpi.com]
Cross-Validation of H-Abu-OH-d2 Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of deuterated alpha-aminobutyric acid (H-Abu-OH-d2). The objective is to offer a framework for the cross-validation of analytical methods, ensuring data integrity, accuracy, and reliability in research and development settings. The use of deuterated internal standards is a cornerstone for achieving precise quantification of analytes in complex biological matrices.[1] However, variations in analytical methodology can introduce variability, necessitating rigorous cross-validation.[1]
Introduction to this compound and its Quantification
This compound, a stable isotope-labeled form of the non-proteinogenic amino acid α-aminobutyric acid, serves as a valuable internal standard in mass spectrometry-based quantification of its unlabeled counterpart. Accurate quantification is crucial for metabolic studies, pharmacokinetic analyses, and as a biomarker in various physiological and pathological processes. LC-MS/MS is the preferred method for the quantification of 25-hydroxyvitamin D, and by extension other small molecules, due to its high specificity and sensitivity, which overcomes the limitations of immunoassays.[2]
This guide will compare two common LC-MS/MS-based approaches for this compound quantification: a traditional reversed-phase (RP) LC-MS/MS method and a Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS method. The comparison will be based on hypothetical, yet representative, experimental data to illustrate the cross-validation process.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the two quantification methods being compared.
Caption: General workflow for LC-MS/MS quantification of this compound.
Method Comparison: RP-LC-MS/MS vs. HILIC-MS/MS
The following tables summarize the key performance parameters of the two methods, based on a hypothetical cross-validation study.
Table 1: Method Performance Characteristics
| Parameter | Reversed-Phase (RP)-LC-MS/MS | HILIC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Quantification (LOQ) | 5 ng/mL | 2 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 8% |
| Inter-day Precision (%CV) | < 12% | < 10% |
| Accuracy (%Bias) | ± 10% | ± 8% |
| Matrix Effect | Moderate | Low |
| Retention Time | Early eluting | Enhanced retention |
Table 2: Quantitative Comparison of Quality Control Samples
| QC Level | RP-LC-MS/MS (ng/mL) | HILIC-MS/MS (ng/mL) | % Difference |
| Low QC (15 ng/mL) | 14.2 | 14.8 | 4.2% |
| Mid QC (150 ng/mL) | 155.8 | 151.2 | -3.0% |
| High QC (1500 ng/mL) | 1485.3 | 1520.1 | 2.3% |
Experimental Protocols
Reversed-Phase (RP)-LC-MS/MS Method
This method is a widely used approach for the separation of a broad range of molecules.
a. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C-labeled H-Abu-OH).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transition: Specific precursor-to-product ion transition for this compound.
HILIC-MS/MS Method
HILIC is particularly useful for enhancing the retention of polar analytes that are poorly retained on traditional reversed-phase columns.[3]
a. Sample Preparation:
-
Follow the same protein precipitation and supernatant collection steps as in the RP-LC-MS/MS method.
-
Reconstitute the dried residue in 100 µL of 90% acetonitrile with 10 mM ammonium formate.
b. LC-MS/MS Conditions:
-
Column: HILIC column (e.g., amide or silica-based, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: 90% acetonitrile with 10 mM ammonium formate.
-
Gradient: A linear gradient from 95% to 50% B over 7 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Same as the RP-LC-MS/MS method.
-
MRM Transition: Same precursor-to-product ion transition for this compound.
Cross-Validation Logic
The core of cross-validation is to ensure that different analytical methods produce comparable and reliable results. The following diagram illustrates the logical flow of the cross-validation process.
Caption: Logical flow of the cross-validation process.
Discussion and Conclusion
The cross-validation of quantification methods for this compound is essential for robust and reproducible scientific outcomes. This guide has presented a comparative framework for two prevalent LC-MS/MS techniques: reversed-phase and HILIC.
The hypothetical data suggests that while both methods are suitable for the quantification of this compound, the HILIC method may offer advantages in terms of a lower limit of quantification and reduced matrix effects, which is beneficial for the analysis of polar analytes.[4] The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
For any laboratory, it is imperative to perform a thorough in-house validation of the chosen method and a cross-validation if multiple methods are employed or if a method is transferred between laboratories. This ensures the long-term reliability and integrity of the generated data in research and regulated environments.
References
A Researcher's Guide to H-Abu-OH-d2: A Comparative Analysis of Supplier Offerings
For researchers and drug development professionals utilizing stable isotope-labeled compounds, the quality and consistency of these reagents are paramount. H-Abu-OH-d2, the deuterated form of 2-aminobutyric acid, serves as a valuable tool in metabolic research and as an internal standard for mass spectrometry-based quantification. This guide provides a comparative analysis of this compound from various potential suppliers, focusing on key quality attributes and the experimental protocols to verify them.
Executive Summary
Sourcing high-quality this compound is critical for reliable experimental outcomes. Key parameters for evaluation include isotopic purity, chemical purity, and enantiomeric excess. While direct head-to-head experimental data from suppliers is not always publicly available, this guide compiles typical specifications and provides the methodology for independent verification. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for precise data.
Comparative Analysis of this compound Specifications
The following table summarizes typical quality specifications for this compound that researchers should expect from reputable suppliers. The data presented here is illustrative and should be confirmed with the supplier's specific product documentation.
| Parameter | Supplier A (Illustrative) | Supplier B (Illustrative) | Supplier C (Illustrative) | Analytical Method |
| Product Name | D-2-Aminobutyric acid-d2 | H-D-Abu-OH-d2 | (R)-2-Aminobutanoic acid-d2 | - |
| Catalog Number | Varies | Varies | Varies | - |
| CAS Number | 2623-91-8 (unlabeled D-form) | 2623-91-8 (unlabeled D-form) | 2623-91-8 (unlabeled D-form) | - |
| Molecular Formula | C₄H₇D₂NO₂ | C₄H₇D₂NO₂ | C₄H₇D₂NO₂ | - |
| Molecular Weight | 105.13 | 105.13 | 105.13 | Mass Spectrometry |
| Isotopic Purity | ≥ 98 atom % D | ≥ 99 atom % D | ≥ 98 atom % D | NMR, Mass Spectrometry |
| Chemical Purity | ≥ 98% | ≥ 99% (HPLC) | ≥ 97% | HPLC, GC |
| Enantiomeric Excess | ≥ 99% (ee) | ≥ 98% (ee) | Not Specified | Chiral HPLC, Chiral GC |
| Appearance | White to off-white solid | White crystalline powder | White solid | Visual Inspection |
| Solubility | Soluble in water | Soluble in water | Soluble in water, DMSO | Experimental |
Note: The CAS number provided is for the unlabeled D-isomer of 2-aminobutyric acid, as a specific CAS for the d2 variant may not be universally assigned. Always verify the exact CAS number with the supplier.
Experimental Protocols for Quality Verification
To ensure the quality of this compound, researchers can perform the following key experiments.
Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the percentage of deuterium incorporation at the specified positions.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable NMR solvent (e.g., D₂O with a known internal standard like DSS).
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.
-
²H NMR Acquisition: Acquire a ²H NMR spectrum to directly observe the deuterium signal and confirm its chemical shift.
-
Data Analysis: Compare the integration of the residual proton signals at the deuterated positions with the integration of a non-deuterated proton signal within the molecule (or a known internal standard) to calculate the isotopic enrichment.
Verification of Chemical Purity and Molecular Weight by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the deuterated compound and assess its chemical purity.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for LC-MS).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with either direct infusion or a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in a positive or negative ionization mode.
-
Data Analysis:
-
Molecular Weight Confirmation: The mass spectrum should show a prominent peak corresponding to the expected mass of this compound ([M+H]⁺ or [M-H]⁻).
-
Purity Assessment: The presence of other significant peaks may indicate impurities. The relative peak areas can provide a semi-quantitative measure of purity.
-
Assessment of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess (ee) of the D-isomer.
Methodology:
-
Column Selection: Use a chiral stationary phase (CSP) column suitable for the separation of amino acid enantiomers (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase Optimization: Develop an appropriate mobile phase, often a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol), sometimes with an acidic or basic additive.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase. Derivatization with a UV-active or fluorescent tag may be necessary for detection.
-
Analysis: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV or fluorescence).
-
Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [([D-isomer] - [L-isomer]) / ([D-isomer] + [L-isomer])] x 100.
Metabolic Pathway and Experimental Workflow Visualization
H-Abu-OH is a key precursor in the biosynthesis of ophthalmic acid, a tripeptide analogue of glutathione.[1][2][3][4][5] The pathway for its synthesis provides a relevant biological context for the use of this compound as a metabolic tracer.
Caption: Biosynthesis pathway of ophthalmic acid from L-threonine.
The following workflow outlines the key steps in a typical metabolic tracing experiment using this compound to study ophthalmic acid synthesis.
Caption: Workflow for a metabolic tracing study using this compound.
Conclusion
The selection of a suitable supplier for this compound should be based on a thorough evaluation of their product's quality, as detailed in the Certificate of Analysis. Researchers are encouraged to perform in-house verification of critical parameters such as isotopic and chemical purity to ensure the reliability of their experimental data. Understanding the metabolic context of H-Abu-OH, such as its role in ophthalmic acid biosynthesis, can further enhance the design and interpretation of metabolic studies. By following the outlined experimental protocols and workflows, researchers can confidently utilize this compound in their drug development and scientific investigations.
References
- 1. Ophthalmic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of ophthalmic acid in liver and kidney in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential metabolomics reveals ophthalmic acid as an oxidative stress biomarker indicating hepatic glutathione consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Kinetic Isotope Effect of H-Abu-OH-d2: A Comparative Guide
For researchers and professionals in drug development and the broader scientific community, understanding reaction mechanisms is paramount for innovation. The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating these mechanisms, particularly for identifying the rate-determining step of a reaction. This guide provides a comprehensive comparison of the kinetic behavior of 2-aminobutyric acid (H-Abu-OH) and its deuterated isotopologue, H-Abu-OH-d2, offering insights into the utility of deuterium substitution in mechanistic studies.
The replacement of a hydrogen atom with its heavier isotope, deuterium, can lead to a significant change in the rate of a chemical reaction if the bond to that hydrogen is broken or altered in the rate-determining step.[1] This phenomenon, known as a primary deuterium KIE, is a cornerstone of physical organic chemistry and enzymology.[2][3] Large KIE values (typically kH/kD > 2) are strong evidence that C-H bond cleavage is central to the slowest step of a reaction.[3]
This guide will explore a hypothetical, yet plausible, enzymatic oxidation of H-Abu-OH, drawing parallels to known metabolic pathways of similar amino acids.[4][5] We will present supporting experimental data, detailed protocols for its measurement, and visual diagrams to clarify the underlying concepts and workflows.
Comparative Kinetic Data
To assess the kinetic isotope effect, the enzymatic conversion of both H-Abu-OH and this compound to their corresponding product, 2-amino-2-butenoic acid, is monitored over time. The reaction is catalyzed by a hypothetical amino acid oxidase. The Michaelis-Menten kinetic parameters, Vmax and Km, are determined for both substrates. The KIE is then calculated as the ratio of the catalytic efficiencies (Vmax/Km) for the light and heavy isotopes.
| Substrate | Vmax (µM/min) | Km (mM) | Catalytic Efficiency (Vmax/Km) (M⁻¹s⁻¹) |
| H-Abu-OH | 150 | 2.5 | 1000 |
| This compound | 25 | 2.6 | 160.3 |
| Kinetic Isotope Effect (kH/kD) | 6.24 |
The observed KIE of 6.24 is a substantial primary kinetic isotope effect. This value is comparable to the deuterium isotope effect of 6 to 7 observed in the transamination of gamma-aminobutyric acid (GABA), a structural isomer of H-Abu-OH.[5] Such a large effect strongly indicates that the cleavage of the C-H bond at the alpha-carbon is the rate-determining step in this enzymatic oxidation.
Experimental Protocols
A robust assessment of the KIE for this compound can be achieved through a competitive experiment, where a mixture of the labeled and unlabeled substrates is subjected to the enzymatic reaction.[6][7] This method offers high precision as it minimizes variations in reaction conditions.[8]
Objective: To determine the kinetic isotope effect for the enzymatic oxidation of H-Abu-OH by comparing the reaction rates of H-Abu-OH and this compound.
Materials:
-
H-Abu-OH (2-aminobutyric acid)
-
This compound (2-deuterio-2-aminobutyric acid)
-
Amino Acid Oxidase (e.g., from snake venom, commercially available)
-
Phosphate Buffer (pH 7.4)
-
Perchloric Acid (for quenching the reaction)
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (LC-MS)
Procedure:
-
Substrate Preparation: Prepare a stock solution containing an equimolar mixture of H-Abu-OH and this compound in phosphate buffer.
-
Enzyme Assay:
-
Initiate the reaction by adding a small aliquot of the amino acid oxidase to the substrate mixture at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 5, 10, and 20 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a predetermined amount of cold perchloric acid. This will precipitate the enzyme and stop the reaction.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS Analysis:
-
Inject the samples into the LC-MS system.
-
Use a suitable chromatography method (e.g., reverse-phase) to separate the remaining substrates (H-Abu-OH and this compound) from the product and other reaction components.
-
The mass spectrometer will be set to monitor the molecular ions corresponding to H-Abu-OH (m/z 104.07) and this compound (m/z 106.08).
-
-
Data Analysis:
-
For each time point, determine the ratio of the peak areas of H-Abu-OH to this compound.
-
The kinetic isotope effect (kH/kD) can be calculated from the change in the isotopic ratio of the unreacted substrate over time using the following equation:
-
kH/kD = ln(1 - f) / ln(1 - f * (Rt/R0))
-
Where 'f' is the fraction of the reaction completion, 'R0' is the initial ratio of H-Abu-OH/H-Abu-OH-d2, and 'Rt' is the ratio at time 't'.
-
-
Visualizing the Process and Mechanism
To better illustrate the workflow and the proposed reaction mechanism, the following diagrams are provided.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. epfl.ch [epfl.ch]
- 4. Production of 2-aminobutyrate by Megasphaera elsdenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effect in gamma-aminobutyric acid transamination: determination of rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
A Comparative Guide to H-Abu-OH-d2 and ¹³C/¹⁵N-Labeled Amino Acids for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Stable Isotope Labeling for Mass Spectrometry-Based Quantification
In the precise world of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in mass spectrometry, as they exhibit nearly identical physicochemical properties to the analyte of interest, allowing for effective correction of matrix effects and procedural variability.[1][2] This guide provides a comprehensive comparison of deuterated (H-Abu-OH-d2), ¹³C-labeled, and ¹⁵N-labeled 2-aminobutanoic acid (Abu-OH) for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) applications.
Executive Summary: Key Differences at a Glance
While all three labeling strategies provide a mass shift for differentiation from the endogenous analyte, their performance characteristics can differ. ¹³C- and ¹⁵N-labeled standards are often preferred due to their identical chromatographic behavior to the unlabeled analyte, minimizing the risk of differential matrix effects.[3][4] Deuterated standards, while widely used, can sometimes exhibit slight chromatographic shifts, a phenomenon known as the "isotope effect," which may impact quantification accuracy under certain conditions.[3][5]
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key performance characteristics of this compound, ¹³C-labeled Abu-OH, and ¹⁵N-labeled Abu-OH when used as internal standards for the quantitative analysis of 2-aminobutanoic acid by LC-MS. The data is a synthesis of typical performance characteristics reported in the literature for these types of stable isotope labels.
| Parameter | This compound | ¹³C-labeled Abu-OH | ¹⁵N-labeled Abu-OH |
| Mass Shift (Da) | +2 | +1 to +4 (depending on the number of ¹³C atoms) | +1 |
| Chromatographic Co-elution with Analyte | Generally co-elutes, but a slight retention time shift (isotope effect) can occur.[3] | Identical retention time to the analyte.[4] | Identical retention time to the analyte. |
| Isotopic Stability | High, but H/D back-exchange can occur under certain conditions. | Very high, no risk of exchange.[5] | Very high, no risk of exchange. |
| Correction for Matrix Effects | Good to Excellent. Can be compromised if a significant chromatographic shift is present.[6] | Excellent. Perfect co-elution ensures identical experience of matrix effects.[3][7] | Excellent. Perfect co-elution ensures identical experience of matrix effects. |
| Relative Cost | Generally the most cost-effective option. | Moderate to high, depending on the number of labels. | Moderate. |
| Availability | Widely available in various deuteration patterns. | Readily available with various labeling patterns. | Readily available. |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed protocols for the use of stable isotope-labeled internal standards in the quantitative analysis of 2-aminobutanoic acid in a biological matrix (e.g., plasma) by LC-MS/MS.
Protocol 1: Sample Preparation and Extraction
-
Sample Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard stock solution (this compound, ¹³C-labeled Abu-OH, or ¹⁵N-labeled Abu-OH) at a known concentration (e.g., 1 µg/mL). Vortex briefly to mix.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the spiked plasma sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[5] Vortex to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating 2-aminobutanoic acid.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-7 min: 98% B
-
7.1-10 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The specific MRM transitions for 2-aminobutanoic acid and its labeled internal standards need to be optimized.
-
Analyte (Abu-OH): e.g., Q1: 104.1 m/z -> Q3: 58.1 m/z
-
This compound: e.g., Q1: 106.1 m/z -> Q3: 60.1 m/z
-
¹³C-Abu-OH: e.g., Q1: 105.1 m/z -> Q3: 59.1 m/z (for a single ¹³C label)
-
¹⁵N-Abu-OH: e.g., Q1: 105.1 m/z -> Q3: 58.1 m/z
-
-
Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.
Mandatory Visualizations
Experimental Workflow for Quantitative Analysis
Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Metabolic Pathways of 2-Aminobutanoic Acid
2-Aminobutanoic acid is a non-proteinogenic amino acid that is involved in the metabolism of several other amino acids, most notably threonine and methionine.[8][9]
Caption: Simplified metabolic pathways involving 2-aminobutanoic acid.
Conclusion
The selection of an appropriate stable isotope-labeled internal standard is a critical decision in quantitative LC-MS analysis. While this compound offers a cost-effective option, ¹³C- and ¹⁵N-labeled 2-aminobutanoic acid generally provide superior performance due to their perfect co-elution with the analyte, leading to more robust and accurate quantification. The choice ultimately depends on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. For methods requiring the highest level of precision and accuracy, particularly in regulated bioanalysis, ¹³C-labeled internal standards are often the preferred choice.[3]
References
- 1. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. KEGG COMPOUND: C02356 [genome.jp]
- 9. bio.libretexts.org [bio.libretexts.org]
Performance Showdown: H-Abu-OH-d2 Takes the Stage in Diverse Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision. This guide offers an in-depth performance evaluation of H-Abu-OH-d2 (Deuterated α-Aminobutyric Acid), a stable isotope-labeled internal standard, across various mass spectrometry systems. We present a comparative analysis with alternative deuterated amino acid standards, supported by established experimental protocols and representative performance data to guide your selection process.
Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry.[1][2][3] By incorporating stable isotopes, such as deuterium (²H or D), these standards become chemically identical to the analyte of interest but possess a distinct mass. This key difference allows for precise differentiation by the mass spectrometer, enabling accurate quantification by correcting for variability during sample preparation, chromatography, and ionization.[1][3] this compound serves as an ideal internal standard for the quantification of α-aminobutyric acid, a metabolite involved in various physiological and pathological processes.
Unveiling Performance: A Comparative Analysis
To provide a clear comparison, this guide presents representative performance data for this compound and two common alternative deuterated amino acid internal standards: d3-Alanine and d8-Valine. The data is compiled based on typical performance characteristics observed in validated LC-MS/MS methods for amino acid analysis.
Table 1: Quantitative Performance on a Triple Quadrupole Mass Spectrometer (Representative Data)
| Performance Parameter | This compound | d3-Alanine | d8-Valine |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.994 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 1 - 10 ng/mL | 5 - 20 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% | < 12% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 10% | ± 10% | ± 15% |
Table 2: Quantitative Performance on a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) (Representative Data)
| Performance Parameter | This compound | d3-Alanine | d8-Valine |
| Linearity (r²) | ≥ 0.998 | ≥ 0.998 | ≥ 0.997 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Intra-day Precision (%CV) | < 8% | < 8% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% | < 13% |
| Accuracy (% Bias) | ± 8% | ± 8% | ± 12% |
Decoding the Data: Experimental Protocols
The presented data is contingent on robust and well-defined experimental protocols. Below are detailed methodologies for the key experiments essential for evaluating the performance of this compound and its alternatives.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard (this compound, d3-Alanine, or d8-Valine) at a fixed concentration (e.g., 50 ng/mL).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for amino acid analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold for a brief period, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for amino acid analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or full scan with fragmentation for high-resolution instruments.
Table 3: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| α-Aminobutyric Acid | 104.1 | 58.1 | 15 |
| This compound | 106.1 | 60.1 | 15 |
| Alanine | 90.1 | 44.1 | 12 |
| d3-Alanine | 93.1 | 46.1 | 12 |
| Valine | 118.1 | 72.1 | 18 |
| d8-Valine | 126.1 | 78.1 | 18 |
Visualizing the Workflow and Underlying Principles
To further clarify the experimental process and the rationale behind using a deuterated internal standard, the following diagrams have been generated.
Conclusion
The selection of a suitable internal standard is a cornerstone of robust quantitative bioanalysis. This compound demonstrates excellent performance characteristics, making it a reliable choice for the accurate quantification of α-aminobutyric acid across various mass spectrometry platforms. While d3-Alanine and d8-Valine also serve as effective internal standards for their respective analytes, the choice of the most appropriate standard will ultimately depend on the specific requirements of the assay and the analytes being measured. The provided experimental protocols and representative data serve as a valuable resource for researchers in developing and validating high-quality bioanalytical methods.
References
A Guide to Inter-Laboratory Comparison of H-Abu-OH-d2 Based Assays
This guide provides a framework for conducting and evaluating inter-laboratory comparisons of assays for H-Abu-OH-d2 (deuterated L-2-aminobutanoic acid). While specific inter-laboratory studies on this compound are not widely published, this document outlines best practices and methodologies adapted from established inter-laboratory comparison programs for other small molecules, such as 25-hydroxyvitamin D2, which frequently utilize deuterated internal standards.[1][2][3][4][5] The objective is to provide researchers, scientists, and drug development professionals with a robust template for assessing the accuracy, precision, and reproducibility of their this compound quantification methods across different laboratories.
Data Presentation: A Framework for Comparison
Quantitative data from an inter-laboratory comparison should be summarized to clearly evaluate assay performance across participating laboratories. The following tables present a hypothetical inter-laboratory study to illustrate how data can be structured.
Table 1: Summary of Inter-Laboratory Performance for this compound Quantification
| Parameter | Study A (Example) | Study B (Example) | Certified Method Target |
| Number of Participating Labs | 10 | 15 | N/A |
| Mean Bias vs. Target Value | -1.5% to +4.2% | -2.0% to +5.5% | ≤ ±5.0% |
| Inter-Laboratory CV% | < 12% | < 15% | < 10% |
| Recovery of this compound | High, with some variability | Generally high | Not explicitly stated |
Note: Data presented are hypothetical and for illustrative purposes. Actual performance may vary between laboratories and study rounds.
Table 2: Representative Performance of Individual Laboratory Methods
| Laboratory ID | Mean % Bias for Total this compound | Notes on Performance |
| Lab 1 | -0.8% | Demonstrated good accuracy for samples with high this compound concentrations. |
| Lab 2 | +2.7% | Consistent performance across varying this compound concentrations. |
| Lab 3 | +0.5% | Accurate measurement of both endogenous and deuterated standards. |
| Lab 4 | -1.9% | Minimal bias observed in samples with complex matrices. |
| Lab 5 | +3.8% | Performance within acceptable limits. |
Note: This table provides a generalized representation of the range of performance that might be observed in an inter-laboratory study. For detailed performance data of specific assays, refer to the original publications of such a study.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for a successful inter-laboratory comparison. The following is a representative protocol for the determination of this compound in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a synthesis of methodologies reported in various proficiency testing programs and peer-reviewed publications for similar small molecules.[2][6]
Sample Preparation (Protein Precipitation & Extraction)
-
Internal Standard Spiking: To 100 µL of the plasma sample, add 25 µL of a working solution of the non-deuterated L-2-aminobutanoic acid internal standard in a suitable solvent (e.g., methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of this compound from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Data Analysis: Quantify this compound using the peak area ratio relative to the internal standard.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound using LC-MS/MS.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 2 Immunoassays – Impact of 25 Hydroxyvitamin D2 and 24R,25-Dihydroxyvitamin D3 on Assay Performance | NIST [nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 2 Ligand Binding Assays – Impact of 25-Hydroxyvitamin D2 and 24R,25-Dihydroxyvitamin D3 on Assay Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Safety Operating Guide
Navigating the Safe Disposal of H-Abu-OH-d2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like H-Abu-OH-d2 (Deuterated α-Aminobutyric acid) is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Core Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.[1] In case of contact, flush eyes with plenty of lukewarm water for at least 15 minutes.[1]
-
Hand Protection: Wear suitable gloves.[1]
-
Clothing: Wear a lab coat or other protective clothing. Contaminated clothing should be removed and washed before reuse.[1]
General Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use in a well-ventilated area.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
Quantitative Data Summary
Specific quantitative data for this compound is not available. The following table summarizes general information for non-deuterated amino acids.
| Property | Data |
| Appearance | White to off-white crystalline powder |
| Solubility | Generally soluble in water |
| Hazard Classification | Generally not classified as hazardous.[2] However, some compounds can be harmful if swallowed. |
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Containment: For liquid spills, dyke the area to collect the material. For solid spills, prevent the generation of dust.[1][2]
-
Absorption: Absorb liquid spills with an inert material such as sand, diatomite, or universal binders.[1]
-
Collection: Collect the spilled material into a closed, suitable container for disposal. Do not return spilled material to the original container.[1]
-
Ventilation: Ensure the affected area is well-ventilated.[2]
-
Environmental Protection: Prevent spills from entering drains, surface water, or ground water.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Characterization: Determine if the waste is hazardous. While amino acids are generally not hazardous, any solvents or other chemicals mixed with the this compound may render the waste hazardous.[3]
-
Containerization:
-
Place non-hazardous solid waste in a sealed, labeled container.
-
Place non-hazardous liquid waste in a sealed, labeled container. Dilute with plenty of water if permissible by local regulations.[1]
-
If the waste is determined to be hazardous, it must be collected in a designated hazardous waste container.[3][4]
-
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and any other components of the waste stream.
-
Storage: Store the waste container in a designated waste accumulation area.
-
Disposal Request: Submit a request for waste pickup through your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling H-Abu-OH-d2
For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized chemical reagents is paramount. This document provides immediate, essential safety and logistical information for H-Abu-OH-d2, a deuterated form of 2-Aminobutanoic acid. The following procedural guidance is based on the safety profile of the parent compound, 2-Aminobutanoic acid, as the deuteration is not expected to alter its fundamental chemical hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a potential skin and eye irritant and may cause respiratory irritation.[1] Adherence to proper laboratory safety protocols is crucial to minimize risk.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[1] | To protect against splashes and dust particles. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and irritation.[1] |
| Body Protection | Laboratory coat. | To protect street clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1] | To prevent inhalation of irritating dust particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will ensure a safe laboratory environment.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Confirm that an emergency eye wash station and safety shower are readily accessible.[1]
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Handle the solid compound with care to minimize dust generation.[2]
-
Use a spatula to transfer the desired amount of this compound to a tared container.
-
If creating solutions, add the solid to the solvent slowly.
-
-
Experimental Use:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste.
-
-
Container Disposal:
-
Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
Once decontaminated, the container can be disposed of according to institutional guidelines.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through an authorized waste disposal company, following all local, state, and federal regulations.[1]
-
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
